Palmitoleyl oleate
Description
Properties
Molecular Formula |
C34H64O2 |
|---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
[(Z)-hexadec-9-enyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h14,16-17,19H,3-13,15,18,20-33H2,1-2H3/b16-14-,19-17- |
InChI Key |
XGLAPGGDOHJURU-KXYOHKLBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Biological functions of palmitoleyl oleate in cellular processes
An In-depth Technical Guide on the Biological Functions of Palmitoleate and Oleate in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleate (16:1n7) and oleate (18:1n9) are two prominent monounsaturated fatty acids (MUFAs) that play crucial roles in a multitude of cellular processes. Unlike saturated fatty acids such as palmitate (16:0), which are often associated with cellular stress and dysfunction, palmitoleate and oleate frequently exhibit protective and regulatory effects. Palmitoleate, in particular, has been identified as a "lipokine," a lipid hormone secreted by adipose tissue that can exert beneficial metabolic effects on distant organs[1][2][3][4][5]. This technical guide provides a comprehensive overview of the biological functions of palmitoleate and oleate, with a focus on their impact on metabolic regulation, signal transduction, and inflammatory processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Metabolic Regulation
Palmitoleate and oleate are key players in the regulation of lipid and glucose metabolism. They can influence metabolic pathways in various cell types, including hepatocytes, myocytes, and adipocytes.
Lipid Metabolism
Oral administration of palmitoleate has been shown to significantly decrease lipid levels in the liver and plasma in mice fed a high-fat diet. Both palmitoleate and oleate can be incorporated into cellular lipids such as phospholipids, triacylglycerols (TGs), and cholesterol esters. Notably, oleate is particularly effective at promoting the storage of lipids in lipid droplets, which can protect cells from the lipotoxic effects of excess saturated fatty acids. In db/db mice, cis-palmitoleic acid has been shown to regulate diacylglycerol (DAG) metabolic shunting, thereby influencing hepatic lipid accumulation and body weight.
Glucose Metabolism and Insulin Sensitivity
Palmitoleate and oleate have profound effects on insulin signaling and glucose uptake. Palmitoleate has been identified as an insulin-sensitizing lipokine. Studies in human skeletal muscle cells have shown that while the saturated fatty acid palmitate impairs insulin signaling, oleate can protect against these detrimental effects. Co-incubation of primary human myotubes with oleate was found to restore palmitate-induced defects in insulin signaling. However, both palmitate and oleate have been observed to induce insulin resistance to some extent, although the effects of palmitate are generally more pronounced. The protective effects of oleate against palmitate-induced insulin resistance in C2C12 myotubes are dose-dependent.
Quantitative Data on Metabolic Regulation
| Fatty Acid | Cell/System | Parameter | Observation | Reference |
| Palmitoleate | Mice on high-fat diet | Liver and plasma lipid levels | Significantly decreased | |
| Oleate | C2C12 myotubes | Palmitate complete oxidation to CO2 | +29% with 0.05mM oleate | |
| Oleate | C2C12 myotubes | Insulin-induced Akt phosphorylation | 48% higher with 0.05mM oleate vs. palmitate alone | |
| Oleate | C2C12 myotubes | Diacylglycerol (DAG) content | -47% with 0.05mM oleate vs. palmitate alone | |
| Oleate | C2C12 myotubes | Ceramide content | -28% with 0.05mM oleate vs. palmitate alone |
Signal Transduction
Palmitoleate and oleate modulate various signaling pathways, often in opposing directions to saturated fatty acids. These pathways are critical for cellular responses to stress, inflammation, and metabolic cues.
Inflammatory Signaling
Palmitoleate has demonstrated significant anti-inflammatory properties. In bone marrow-derived macrophages, pretreatment with palmitoleate inhibited the lipopolysaccharide (LPS)-induced upregulation of proinflammatory cytokines. It also blocked the activation of the inflammasome. Similarly, in human endothelial cells, palmitoleate showed stronger anti-inflammatory potential compared to oleic and palmitic acids. Oleate has also been shown to have protective effects against palmitate-induced inflammation in various cell types. Both palmitate and oleate can induce the nuclear translocation of NF-κB in human umbilical vein endothelial cells (HUVECs), but the dynamics differ.
Stress-Activated Signaling Pathways
The saturated fatty acid palmitate is a known activator of cellular stress pathways, including the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which can lead to apoptosis. In contrast, oleate can prevent palmitate-induced activation of these stress kinases. In neuronal cells, oleate preconditioning was sufficient to completely block subsequent palmitate-induced adverse intracellular signaling.
Signaling Pathway Diagram: Oleate's Protective Effect Against Palmitate-Induced Stress
Caption: Oleate's protective mechanism against palmitate-induced cellular stress.
Cellular Processes
Beyond specific signaling pathways, palmitoleate and oleate influence broader cellular functions, including cell viability, proliferation, and membrane dynamics.
Apoptosis and Cell Viability
Palmitate is known to induce apoptosis in various cell types, including endothelial cells and cardiac myocytes. Oleate, on the other hand, can protect against palmitate-induced apoptosis. In HUVECs, palmitate increased caspase-3 activity 3.2-fold, while oleate only caused a 1.4-fold increase.
Cell Proliferation
The effects of these fatty acids on cell proliferation can be cell-type specific. In HUVECs, a 48-hour exposure to 0.5 mM palmitate inhibited cell proliferation by 34%, whereas 0.5 mM oleate stimulated it by 12%.
Membrane Fluidity
The composition of fatty acids in cellular membranes is a critical determinant of membrane fluidity, which in turn affects the function of membrane-embedded proteins and overall cellular integrity. Chronic exposure of INS-1E β-cells to both palmitate and oleate was found to increase membrane fluidity, with oleate exhibiting a more pronounced effect.
Quantitative Data on Cellular Processes
| Fatty Acid | Cell Type | Parameter | Observation | Reference |
| Palmitate (0.5 mM) | HUVEC | Cell Proliferation (48h) | -34 ± 5% | |
| Oleate (0.5 mM) | HUVEC | Cell Proliferation (48h) | +12 ± 2% | |
| Palmitate (0.5 mM) | HUVEC | Caspase-3 Activity | 3.2-fold increase | |
| Oleate (0.5 mM) | HUVEC | Caspase-3 Activity | 1.4-fold increase | |
| Palmitate (0.5 mM) | Neonatal Rat Ventricular Myocytes | Apoptosis (24h) | ~20% of cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the cellular effects of palmitoleate and oleate. Below are generalized protocols based on commonly cited experimental approaches.
Preparation of Fatty Acid-BSA Complexes
Fatty acids are typically complexed to bovine serum albumin (BSA) to facilitate their delivery in cell culture media.
Workflow for Fatty Acid-BSA Complex Preparation
Caption: Workflow for preparing fatty acid-BSA complexes.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for studying the effects of fatty acids include HepG2 (human hepatoma), C2C12 (mouse myoblasts), L6 (rat skeletal muscle), INS-1E (rat insulinoma), and primary cultured cells such as HUVECs and bone marrow-derived macrophages.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Fatty Acid Treatment: For experiments, cells are often serum-starved for a period before being treated with the fatty acid-BSA complexes in serum-free or low-serum media for various durations (e.g., 6, 12, 24, 48 hours).
Analysis of Gene Expression
-
RNA Isolation: Total RNA is isolated from cells using standard methods such as TRIzol reagent or commercial kits.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes are quantified by qRT-PCR using specific primers and a fluorescent dye like SYBR Green. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Palmitoleate and oleate exert a wide range of biological functions that are critical for cellular homeostasis. Their ability to counteract the detrimental effects of saturated fatty acids highlights their potential therapeutic relevance in the context of metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease. The designation of palmitoleate as a lipokine has opened up new avenues of research into inter-organ communication and metabolic regulation.
Future research should focus on elucidating the precise molecular mechanisms underlying the beneficial effects of these MUFAs. Investigating the therapeutic potential of palmitoleate and oleate, either through dietary interventions or as standalone therapeutic agents, warrants further exploration. A deeper understanding of their roles in cellular processes will be instrumental in the development of novel strategies for the prevention and treatment of metabolic and inflammatory disorders.
References
- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipose Tissue Lipokines: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Palmitoleyl Oleate Wax Ester
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a di-unsaturated wax ester. Given the limited availability of experimentally determined data for this specific molecule, this document synthesizes computed data, general principles for wax esters, and detailed experimental protocols for their characterization.
This compound (C34H64O2) is a wax ester formed through the formal condensation of palmitoleyl alcohol (9Z-hexadecen-1-ol) with oleic acid ((9Z)-octadecenoic acid).[1] As a member of the wax ester class, its physical properties are largely dictated by its long hydrocarbon chains and the presence of two cis-double bonds, which influence its melting point and fluidity.[2][3][4]
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models. The following table summarizes these properties. For context, it is important to note that the presence of unsaturation significantly lowers the melting point of a wax ester. For instance, the insertion of a single double bond can decrease the melting temperature by approximately 30°C compared to its saturated counterpart.[2]
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(Z)-hexadec-9-enyl] (Z)-octadec-9-enoate | PubChem |
| Molecular Formula | C34H64O2 | PubChem |
| Molecular Weight | 504.9 g/mol | PubChem |
| Monoisotopic Mass | 504.49063128 Da | PubChem |
| XLogP3 | 14.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 31 | PubChem |
| Polar Surface Area | 26.3 Ų | PubChem |
Metabolic Context and Synthesis
This compound is synthesized via an esterification reaction. In biological systems, this process is typically catalyzed by enzymes such as wax synthases. Chemically, it can be synthesized by reacting palmitoleyl alcohol with oleic acid, often in the presence of an acid catalyst.
References
Endogenous Synthesis of Palmitoleyl Oleate in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleyl oleate, a wax ester comprised of palmitoleyl alcohol and oleic acid, is an endogenously synthesized lipid molecule in mammalian tissues. Its production is a multi-step enzymatic process primarily occurring in specialized tissues such as sebaceous glands. The synthesis of its precursor molecules, palmitoleic acid and oleic acid, is intricately regulated by key metabolic signaling pathways, including those governed by insulin, Liver X Receptor (LXR), and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This technical guide provides a comprehensive overview of the endogenous synthesis of this compound, detailing the biosynthetic pathway, key enzymes, regulatory mechanisms, and quantitative data on its precursors. Furthermore, it offers detailed experimental protocols for the extraction and quantification of wax esters from mammalian tissues and presents visual diagrams of the core signaling pathways and experimental workflows.
Introduction
Wax esters, including this compound, are neutral lipids that serve various physiological functions in mammals, such as forming a protective barrier on the skin and preventing water loss. This compound is formed through the esterification of palmitoleyl alcohol and oleic acid. The synthesis of these precursor molecules is tightly linked to the central pathways of fatty acid metabolism. Understanding the endogenous synthesis of this compound is crucial for research in dermatology, metabolic diseases, and drug development, as alterations in its production may be indicative of certain physiological or pathological states.
Biosynthetic Pathway of this compound
The endogenous synthesis of this compound is a two-step process that follows the de novo synthesis of its fatty acid precursors, palmitic acid and stearic acid.
Step 1: Synthesis of Precursor Fatty Acids and Alcohols
-
De Novo Fatty Acid Synthesis: The process begins with the synthesis of palmitic acid (16:0) from acetyl-CoA and malonyl-CoA by the enzyme Fatty Acid Synthase (FAS).
-
Desaturation and Elongation: Palmitic acid can be desaturated by Stearoyl-CoA Desaturase-1 (SCD-1) to form palmitoleic acid (16:1n7). Stearic acid (18:0), formed by the elongation of palmitic acid, is also desaturated by SCD-1 to produce oleic acid (18:1n9).
-
Reduction to Fatty Alcohols: Palmitoleoyl-CoA, the activated form of palmitoleic acid, is reduced to palmitoleyl alcohol by the enzyme Fatty Acyl-CoA Reductase (FAR). This reaction requires a reducing agent, typically NADPH. Two isozymes, FAR1 and FAR2, have been identified in mammals.
Step 2: Esterification to Form this compound
The final step is the esterification of palmitoleyl alcohol with oleoyl-CoA, the activated form of oleic acid. This reaction is catalyzed by a Wax Synthase (WS), also known as Acyl-CoA:Wax Alcohol Acyltransferase (AWAT). Mammals possess two known wax synthase isozymes, AWAT1 and AWAT2. The resulting product is this compound.
Key Enzymes in this compound Synthesis
The synthesis of this compound is dependent on the coordinated action of several key enzymes:
-
Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes the synthesis of palmitic acid.
-
Stearoyl-CoA Desaturase-1 (SCD-1): Introduces a double bond in saturated fatty acids to produce monounsaturated fatty acids like palmitoleic acid and oleic acid.
-
Fatty Acyl-CoA Reductase (FAR1 and FAR2): Catalyze the NADPH-dependent reduction of fatty acyl-CoAs to their corresponding fatty alcohols. FAR1 shows a preference for C16 and C18 saturated and unsaturated fatty acyl-CoAs, while FAR2 prefers saturated C16 and C18 fatty acyl-CoAs[1].
-
Wax Synthase (AWAT1 and AWAT2): Catalyze the esterification of a fatty alcohol with a fatty acyl-CoA to form a wax ester. These enzymes are located in the endoplasmic reticulum[2].
Quantitative Data
While specific quantitative data for this compound across a wide range of mammalian tissues is limited, data for its precursor fatty acids are available. The concentration of these precursors can provide an indirect measure of the potential for this compound synthesis.
| Fatty Acid | Tissue/Fluid | Concentration | Species | Reference |
| Palmitoleic Acid | Human Plasma | 0.03 - 3.2 mmol/L | Human | |
| Palmitoleic Acid | Human Adipose Tissue | 3.56 ± 0.71% to 9.85 ± 1.25% of total fatty acids | Human | |
| Oleic Acid | Human Plasma | 0.03 - 3.2 mmol/L | Human | [3] |
| Oleic Acid | Human Muscle (Phosphatidylcholine) | Ratio to Stearic Acid is diet-dependent | Human |
Note: The concentrations of palmitoleic and oleic acid can vary significantly based on diet, age, and metabolic state.
Wax esters as a class are major components of secretions from sebaceous glands (sebum) and meibomian glands. In human meibum, wax esters constitute approximately 41 ± 8% (wt/wt) of the total lipids. Within the unsaturated wax esters of meibum, about 90% are based on oleic acid and less than 10% are based on palmitoleic acid.
Regulatory Mechanisms
The synthesis of this compound is regulated at the level of its precursor synthesis, primarily through the transcriptional control of lipogenic genes.
Insulin Signaling Pathway
Insulin plays a central role in promoting the synthesis of fatty acids. Upon binding to its receptor, insulin activates a signaling cascade that leads to the activation of the transcription factor SREBP-1c. SREBP-1c then upregulates the expression of key lipogenic enzymes, including FAS and SCD-1.
LXR and SREBP-1c Signaling
Liver X Receptors (LXRs) are nuclear receptors that are activated by oxysterols. Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, including SREBP-1c. This leads to increased SREBP-1c expression and subsequent activation of fatty acid synthesis.
The regulation of FAR and AWAT gene expression is less well-characterized but is likely coordinated with the regulation of fatty acid synthesis, particularly in tissues with high wax ester production like sebaceous glands.
Experimental Protocols
Extraction of Wax Esters from Mammalian Tissues
This protocol is adapted from methods for neutral lipid extraction.
Materials:
-
Tissue sample (e.g., skin biopsy, adipose tissue)
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Internal standard (e.g., a deuterated wax ester or a wax ester with an odd-chain fatty acid/alcohol not present in the sample)
-
Glass homogenization tubes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh the tissue sample (e.g., 50-100 mg) and place it in a glass homogenization tube on ice.
-
Add a known amount of internal standard.
-
Add 1 mL of ice-cold PBS and homogenize the tissue.
-
Add 2 mL of chloroform and 1 mL of methanol to the homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the lipid extract in a known volume of a suitable solvent (e.g., hexane or a mixture of hexane and isopropanol) for analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
High-temperature capillary column suitable for lipid analysis (e.g., a DB-5ms or equivalent)
Procedure:
-
Derivatization (Optional but recommended for precursor analysis): To analyze the constituent fatty acids and alcohols, the wax ester fraction can be saponified, and the resulting fatty acids and alcohols can be derivatized (e.g., methylation for fatty acids, silylation for alcohols) prior to GC-MS analysis. For intact wax ester analysis, derivatization is not required.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the lipid extract into the GC.
-
Inlet Temperature: 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 10°C/minute.
-
Ramp 2: Increase to 320°C at 5°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-700.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
-
Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The molecular ion ([M]+) for this compound (C34H64O2) is m/z 504.9.
-
Quantify the amount of this compound by comparing the peak area of its characteristic ions to the peak area of the corresponding ions of the internal standard.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways regulating the endogenous synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Conclusion
The endogenous synthesis of this compound is a specialized metabolic process that is intrinsically linked to the central pathways of fatty acid biosynthesis and their regulation by key hormonal and transcriptional signals. This technical guide provides a foundational understanding of this process, from the synthesis of precursor molecules to the final esterification reaction. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers investigating the role of wax esters in mammalian physiology and disease. Further research is warranted to elucidate the specific regulatory mechanisms governing the expression and activity of FAR and AWAT enzymes and to establish a comprehensive quantitative profile of this compound across various mammalian tissues.
References
- 1. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Palmitoleyl Oleate vs. its Constituent Fatty Acids: Palmitoleic and Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive comparison of the biochemical and physiological effects of palmitoleic acid and oleic acid, two prominent monounsaturated fatty acids, and explores the current understanding of their ester form, palmitoleyl oleate. While extensive research highlights the distinct and sometimes opposing roles of palmitoleic and oleic acid in metabolic and inflammatory signaling, data on this compound is sparse. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to inform future research and therapeutic development. A significant knowledge gap exists regarding the biological activity of this compound, presenting a compelling area for future investigation.
Introduction: The Fatty Acids and Their Ester
Palmitoleic acid (16:1n7) and oleic acid (18:1n9) are monounsaturated fatty acids (MUFAs) that play crucial roles in cellular function and systemic metabolism. Palmitoleic acid is recognized as a lipokine, an adipose tissue-derived lipid hormone, with signaling properties that influence insulin sensitivity and inflammation. Oleic acid is the most abundant MUFA in the human diet and is also implicated in a wide range of physiological processes, including cardiovascular health and cellular signaling.
This compound is a wax ester formed by the esterification of palmitoleyl alcohol and oleic acid. Wax esters are neutral lipids that primarily serve as energy stores in various organisms, particularly marine life. In mammals, their metabolic fate and specific biological activities, beyond being a potential source of their constituent fatty acids and alcohols upon hydrolysis, are not well-characterized.
Comparative Physiological and Cellular Effects: Palmitoleic Acid vs. Oleic Acid
The biological effects of palmitoleic acid and oleic acid can differ significantly, and in some contexts, they exhibit opposing actions. The following tables summarize key quantitative findings from comparative studies.
Table 1: Effects on Metabolic Parameters
| Parameter | Palmitoleic Acid | Oleic Acid | Key Findings & Citations |
| Adipocyte Glucose Uptake | Increased basal and insulin-stimulated glucose uptake (51% and 36% increase, respectively, in 3T3-L1 adipocytes)[1] | No significant effect on glucose uptake in adipocytes in vivo[1] | Palmitoleic acid, but not oleic acid, enhances glucose uptake in adipocytes, associated with AMPK activation[1]. |
| Insulin Secretion | Stimulates insulin secretion | Markedly increases insulin secretion from human islets at 11 mM glucose[2] | Both fatty acids can stimulate insulin secretion, with some studies suggesting oleic acid is more potent[2]. |
| Plasma Lipids (Hypercholesterolemic Men) | Similar LDL cholesterol to palmitic acid; significantly higher than oleic acid. Significantly lower HDL cholesterol than palmitic acid | Significantly lower total and LDL cholesterol compared to palmitic and palmitoleic acid | In hypercholesterolemic men, dietary palmitoleic acid raises LDL cholesterol similar to a saturated fatty acid, while oleic acid lowers it. In normocholesterolemic individuals, dietary palmitic and oleic acids exerted similar effects on serum cholesterol and lipoprotein profiles. |
| Insulin Sensitivity | Improves insulin sensitivity in prediabetic rats | Slightly ameliorated adipose tissue insulin sensitivity | Palmitoleic acid showed a more pronounced improvement in insulin sensitivity compared to oleic acid in a prediabetic rat model. |
Table 2: Effects on Cellular Processes
| Process | Palmitoleic Acid | Oleic Acid | Key Findings & Citations |
| Cell Proliferation | Stimulates proliferation of pancreatic beta cells at normoglycemic conditions | Stimulates proliferation of pancreatic beta cells and porcine muscle satellite cells | Both fatty acids can promote cell proliferation in specific cell types. |
| Apoptosis | Protects against palmitic acid-induced apoptosis | Protects against palmitic acid-induced apoptosis in pancreatic cells and hepatocytes | Both monounsaturated fatty acids show protective effects against saturated fatty acid-induced apoptosis. |
| Inflammation (Endothelial Cells) | Decreases production of MCP-1, IL-6, and IL-8 in response to TNF-α | No significant effect on IL-6 and IL-8 production in response to TNF-α | Palmitoleic acid demonstrates stronger anti-inflammatory effects in endothelial cells compared to oleic acid. |
| Gene Expression (Inflammatory) | Downregulates MCP-1, IL-6, COX-2, and NFκB; upregulates PPAR-α | No significant effect on inflammatory gene expression in endothelial cells. In macrophages, it increased anti-inflammatory markers Arg1 and MGL1. | Palmitoleic acid shows a broader anti-inflammatory gene expression profile in endothelial cells. Oleic acid may have cell-type-specific anti-inflammatory effects. |
| Oxidative Stress | Decreased malondialdehyde (MDA) concentrations in cardiomyocytes | Protects against chemically induced oxidative stress in endothelial cells. Protects against palmitic acid-induced oxidative stress in various cell types. | Both fatty acids exhibit protective effects against oxidative stress. |
Signaling Pathways
Palmitoleic acid and oleic acid modulate distinct signaling pathways, which underlies their differential effects on cellular function.
This compound: The Wax Ester
This compound is classified as a wax ester. The biological activity of wax esters in mammals is not as extensively studied as that of free fatty acids.
Metabolism: The primary metabolic pathway for wax esters is hydrolysis by lipases and carboxylesterases in the gastrointestinal tract, which releases the constituent fatty acid and fatty alcohol. These can then be absorbed and enter their respective metabolic pathways. The absorption of fatty acids from wax esters may be delayed compared to their absorption from triglycerides.
Potential Biological Roles:
-
Energy Source: The hydrolysis products, palmitoleyl alcohol and oleic acid, can be utilized for energy production through beta-oxidation.
-
Drug Delivery: The lipophilic nature of wax esters makes them potential candidates for use in lipid-based drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs. Palm oil esters, which include oleyl palmitate and oleyl oleate, have been investigated for topical drug delivery.
-
Signaling Precursors: It is plausible that upon hydrolysis, the released palmitoleic acid and oleic acid could exert their known biological effects. However, the kinetics of this release and whether it achieves physiologically relevant concentrations to activate signaling pathways is unknown.
Knowledge Gaps: There is a significant lack of research directly investigating the physiological effects of this compound. Key unanswered questions include:
-
The efficiency and rate of its hydrolysis in vivo.
-
Whether intact this compound has any biological activity before hydrolysis.
-
The comparative effects of orally administered this compound versus a mixture of free palmitoleic and oleic acids.
Experimental Protocols
In Vitro Fatty Acid Treatment
A common challenge in cell culture experiments is the poor solubility of fatty acids in aqueous media. The standard method involves complexing the fatty acids to bovine serum albumin (BSA).
Protocol: Preparation of Fatty Acid-BSA Complexes
-
Stock Solution Preparation: Dissolve the fatty acid (e.g., palmitoleic acid, oleic acid) in ethanol to create a concentrated stock solution.
-
BSA Solution: Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).
-
Complexation: While gently vortexing the BSA solution, slowly add the fatty acid stock solution. This allows the fatty acid to bind to the albumin.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) to ensure complete complexation.
-
Cell Treatment: Dilute the fatty acid-BSA complex in the appropriate cell culture medium to the final desired concentration before adding to the cells.
In Vivo Administration of Fatty Acids
Oral gavage is a common method for administering precise doses of fatty acids to animal models.
Protocol: Oral Gavage of Fatty Acids in Mice
-
Animal Acclimatization: Acclimate the animals to the housing conditions and handling for at least one week prior to the experiment.
-
Fatty Acid Preparation: For fatty acids that are liquid at room temperature (like palmitoleic and oleic acid), they can be administered directly. For solid fatty acids, they may need to be dissolved in a suitable vehicle (e.g., corn oil).
-
Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate insertion depth for the gavage needle.
-
Insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Slowly administer the fatty acid solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Monitor the animals for any signs of distress after the procedure.
Analysis of Fatty Acids
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of fatty acids in biological samples.
Protocol: GC-MS Analysis of Fatty Acids
-
Lipid Extraction: Extract total lipids from the biological sample (cells, tissue, or plasma) using a method such as the Folch or Bligh-Dyer procedure, which typically involves a chloroform:methanol solvent system.
-
Saponification (for total fatty acids): To analyze both free and esterified fatty acids, the lipid extract is saponified (hydrolyzed) using a methanolic potassium hydroxide solution to release the fatty acids.
-
Derivatization: Convert the fatty acids to their more volatile methyl ester derivatives (FAMEs) by incubation with a reagent such as boron trifluoride-methanol.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAMEs into the GC-MS system. The fatty acids are separated based on their chain length and degree of unsaturation in the gas chromatography column and then identified and quantified by the mass spectrometer.
Conclusion and Future Directions
The available evidence clearly indicates that palmitoleic acid and oleic acid have distinct and important biological roles. Palmitoleic acid appears to be a more potent modulator of glucose metabolism and inflammation, particularly in adipocytes and endothelial cells. Oleic acid, while also possessing beneficial properties such as being anti-apoptotic and promoting the safe storage of lipids, shows different effects on plasma lipid profiles and inflammatory responses.
The study of this compound is a nascent field. Its primary role is likely as a precursor to its constituent fatty acids and alcohol. However, the potential for its use in drug delivery and the possibility of unique biological activities of the intact ester warrant further investigation.
For researchers and drug development professionals, understanding the differential effects of palmitoleic and oleic acid is crucial for designing targeted nutritional and therapeutic strategies. Future research should focus on:
-
Direct comparative studies of this compound: In vivo and in vitro studies are needed to directly compare the metabolic and signaling effects of this compound to an equimolar mixture of palmitoleic and oleic acids.
-
Elucidating the tissue-specific roles of these fatty acids: Further research is required to understand how the effects of these fatty acids vary across different cell types and tissues.
-
Investigating the therapeutic potential of modulating the levels of these fatty acids: This could involve dietary interventions or the development of drugs that target the enzymes involved in their synthesis and metabolism.
By addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of these important lipid molecules.
References
- 1. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Distinct Effects of Palmitic and Oleic Acid on Pancreatic Beta Cell Function: The Elucidation of Associated Mechanisms and Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoleyl oleate as a potential biomarker in metabolic diseases.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The growing prevalence of metabolic diseases, including type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery of novel biomarkers for early diagnosis and therapeutic intervention. Emerging evidence suggests that a class of endogenous lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), may play a crucial role in metabolic regulation. This technical guide focuses on a specific member of this family, palmitoleyl oleate, exploring its potential as a biomarker in metabolic diseases. While direct research on this compound is still in its nascent stages, this document synthesizes the current understanding of its constituent fatty acids—palmitoleic acid and oleic acid—and related FAHFA compounds to build a comprehensive picture of its potential significance.
Quantitative Data on Related Lipids in Metabolic Diseases
Direct quantitative data for this compound in metabolic diseases are not yet widely available in the reviewed scientific literature. However, numerous studies have quantified the levels of its constituent fatty acids, palmitoleic acid and oleic acid, as well as other FAHFAs, in patients with metabolic disorders. These data provide valuable insights into the potential role of this compound.
Table 1: Circulating Levels of Palmitoleic Acid in Metabolic Diseases
| Condition | Matrix | Patient Group | Control Group | Key Findings | Citation(s) |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Plasma | High Liver Fat (18.4 ± 3.6%) | Low Liver Fat (3.1 ± 2.7%) | 45% higher VLDL-triacylglycerol 16:1n-7 molar percentage in the high liver fat group (P < 0.01). | [1][2] |
| NAFLD | Plasma | NAFL and NASH patients | Healthy controls | Significantly increased total plasma monounsaturated fatty acids, driven by palmitoleic acid (16:1n7) and oleic acid (18:1n9) (P < 0.01 for both). | [3] |
| Metabolic Syndrome | Plasma | Patients with Metabolic Syndrome | Healthy controls | Higher levels of C16:1n-7 were associated with an increasing prevalence of metabolic syndrome. | [4] |
| Insulin Resistance | Plasma FFA | Individuals at increased risk for T2D | N/A | Circulating palmitoleate correlated positively with insulin sensitivity, independent of age, sex, and adiposity. | [5] |
Table 2: Effects of Palmitate and Oleate on Insulin Signaling
| Cell Type | Treatment | Effect on Insulin Signaling | Key Findings | Citation(s) |
| Human Skeletal Muscle Cells | Palmitate | Impaired | Reduced insulin-stimulated Akt-Ser473, AS160, and GSK-3β phosphorylation. | |
| Human Skeletal Muscle Cells | Palmitate + Oleate | Restored | Co-incubation with oleate reversed the negative effects of palmitate on insulin signaling. | |
| Pancreatic Islets | Palmitate (100 µM) | Up-regulated | Increased tyrosine phosphorylation of the insulin receptor and its substrate. | |
| Hepatocytes (via macrophage activation) | Palmitate-stimulated macrophage conditioned medium | Impaired | Decreased insulin receptor-mediated signaling. | |
| Hepatocytes (via macrophage activation) | Oleate-stimulated macrophage conditioned medium | Enhanced | Increased insulin receptor-mediated signaling. |
Experimental Protocols
The quantification of FAHFAs, including this compound, in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology adapted from established protocols for FAHFA analysis.
Protocol 1: Quantification of FAHFAs in Human Plasma
1. Sample Preparation: Lipid Extraction
-
To 100 µL of human plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled FAHFA).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M-H]⁻ or [M+H]⁺ of this compound. Product ions are generated by collision-induced dissociation and specific transitions are monitored for quantification. These transitions need to be optimized using a synthesized standard.
-
Protocol 2: Extraction of FAHFAs from Adipose Tissue
-
Homogenize approximately 150 mg of frozen adipose tissue in a mixture of PBS, methanol, and chloroform.
-
Add an internal standard.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase and dry it under nitrogen.
-
Perform solid-phase extraction (SPE) to enrich the FAHFA fraction.
-
Elute the FAHFA fraction and dry it under nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
Signaling Pathways and Logical Relationships
While the direct signaling pathways of this compound are yet to be fully elucidated, we can infer its potential mechanisms of action based on the known roles of long-chain fatty acids and its constituent parts.
Hypothesized Signaling Pathway of this compound
Long-chain fatty acids are known to activate G protein-coupled receptors, particularly GPR120. Activation of GPR120 can lead to downstream signaling cascades that influence inflammation and insulin sensitivity. Palmitoleic acid itself has been shown to activate GPR120. It is plausible that this compound, after potential hydrolysis into its constituent fatty acids or by acting as a whole molecule, could also modulate GPR120 signaling.
In the context of insulin signaling, studies on palmitate and oleate have shown opposing effects. Palmitate can induce insulin resistance by activating protein kinase C (PKC) and promoting inflammatory pathways. Conversely, oleate can protect against palmitate-induced insulin resistance. The combination of these two fatty acids in the form of this compound may therefore have a unique modulatory effect on these pathways.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.
Logical Relationship Model
This diagram illustrates the potential role of this compound in the pathophysiology of metabolic diseases, based on current understanding of related lipids.
Conclusion and Future Directions
This compound stands as a promising yet under-investigated candidate biomarker for metabolic diseases. The known beneficial effects of oleic acid in counteracting the detrimental metabolic consequences of palmitic acid suggest that their esterified form, this compound, may possess unique regulatory properties. The existing data on related fatty acids and FAHFAs strongly support the need for further research in this area.
Future studies should focus on:
-
Synthesizing and purifying this compound to enable direct in vitro and in vivo functional studies.
-
Developing and validating a specific and sensitive LC-MS/MS method for the absolute quantification of this compound in human plasma and tissues.
-
Conducting large-scale clinical studies to establish the correlation between circulating this compound levels and the presence and severity of metabolic diseases.
-
Elucidating the precise molecular mechanisms by which this compound interacts with cellular signaling pathways, including GPR120 and the insulin signaling cascade.
By addressing these research gaps, the scientific community can fully uncover the potential of this compound as a valuable biomarker and a potential therapeutic target in the fight against metabolic diseases.
References
- 1. Palmitoleic acid is elevated in fatty liver disease and reflects hepatic lipogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoleic acid is elevated in fatty liver disease and reflects hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Plasma Lipidomic Signature of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma fatty acid composition, estimated desaturase activities, and their relation with the metabolic syndrome in a population at high risk of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Palmitoleyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleyl oleate is a wax ester with significant potential in the pharmaceutical, cosmetic, and specialty lubricant industries. As an ester of two monounsaturated fatty acids, palmitoleic acid and oleic acid (as oleyl alcohol), it possesses unique physical and chemical properties. Enzymatic synthesis of this compound offers a green, highly specific, and efficient alternative to traditional chemical methods, which often require harsh conditions and can produce unwanted byproducts.[1] This document provides detailed protocols for the synthesis of this compound using lipase-catalyzed esterification and transesterification, based on established methodologies for analogous wax esters.
Methods Overview
The enzymatic synthesis of this compound can be achieved primarily through two lipase-catalyzed pathways:
-
Direct Esterification: The direct reaction between palmitoleic acid and oleyl alcohol. This is an equilibrium reaction where water is produced as a byproduct. To drive the reaction towards the synthesis of the ester, it is crucial to remove water from the reaction medium.[1]
-
Transesterification (Alcoholysis): The reaction of an existing ester of palmitoleic acid (e.g., methyl or ethyl palmitoleate) with oleyl alcohol. In this case, a shorter-chain alcohol is displaced by the longer-chain oleyl alcohol.[2]
Immobilized lipases, such as Novozym® 435 (from Candida antarctica) and Lipozyme® RMIM (from Rhizomucor miehei), are frequently used as biocatalysts due to their high activity, stability in organic solvents, and ease of reuse.[1]
Data Presentation: Optimization of Wax Ester Synthesis
The following tables summarize quantitative data from studies on the enzymatic synthesis of various wax esters, providing insights into the optimal conditions applicable to this compound synthesis.
Table 1: Effect of Reaction Parameters on Wax Ester Yield
| Parameter | Condition | Substrates | Enzyme | Yield (%) | Reference |
| Temperature | 40-50°C | Palm Oil, Oleyl Alcohol | Lipozyme | 78-83 | [3] |
| 70°C | Myristic Acid, Cetyl Alcohol | Immobilized Rhizopus oryzae lipase | 92-95 | ||
| 52.5°C | Kojic Acid, Oleic Acid | Lipozyme RMIM | 37.21 | ||
| 40-50°C | Oleic Acid, Oleyl Alcohol | Immobilized Candida antarctica lipase | >95 | ||
| Enzyme Amount | 1.5% (w/v) | Palm Oil, Oleyl Alcohol | Lipozyme | 78-83 | |
| 0.17 g | Kojic Acid, Oleic Acid | Lipozyme RMIM | 37.21 | ||
| 0.2-0.4 g | Oleic Acid, Oleyl Alcohol | Immobilized Candida antarctica lipase | >95 | ||
| Substrate Molar Ratio (Acid:Alcohol) | 1:3 | Palm Oil, Oleyl Alcohol | Lipozyme | 78-83 | |
| 1:2 | Oleic Acid, Oleyl Alcohol | Immobilized Candida antarctica lipase | >95 | ||
| Reaction Time | 5-7 hours | Palm Oil, Oleyl Alcohol | Lipozyme | 78-83 | |
| 60 minutes | Oleic Acid, Cetyl Alcohol | Immobilized Rhizopus oryzae lipase | 93.5 | ||
| 42 hours | Kojic Acid, Oleic Acid | Lipozyme RMIM | 37.21 | ||
| 5 minutes | Oleic Acid, Oleyl Alcohol | Immobilized Candida antarctica lipase | >95 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Direct Esterification of Palmitoleic Acid and Oleyl Alcohol
This protocol details the synthesis of this compound using an immobilized lipase in a solvent-based system.
Materials:
-
Palmitoleic acid
-
Oleyl alcohol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Anhydrous n-hexane (or other suitable non-polar solvent)
-
Activated molecular sieves (3Å or 4Å)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask or screw-capped vial
-
Shaking incubator or magnetic stirrer with heating mantle
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask, dissolve palmitoleic acid (1 mmol) and oleyl alcohol (1.5-2 mmol) in 10-20 mL of anhydrous n-hexane. A molar excess of the alcohol is used to drive the reaction equilibrium towards the product.
-
Add the immobilized lipase, Novozym® 435 (typically 5-10% by weight of the total substrates).
-
Add activated molecular sieves (approximately 1 g per 10 mL of solvent) to sequester the water produced during the reaction.
-
-
Reaction:
-
Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer with a heating mantle.
-
Incubate the mixture at a controlled temperature, typically between 40°C and 60°C, with constant agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can range from a few hours to 24-48 hours, depending on the specific conditions.
-
-
Product Isolation and Work-up:
-
Once the reaction has reached completion (as determined by monitoring), cool the mixture to room temperature.
-
Remove the immobilized enzyme and molecular sieves by vacuum filtration. The enzyme can be washed with fresh solvent and stored for potential reuse.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase sequentially with a 5% sodium bicarbonate solution (to remove any unreacted palmitoleic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity to separate the desired wax ester from any remaining starting materials or byproducts.
-
Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield pure this compound.
-
Protocol 2: Lipase-Catalyzed Transesterification of Methyl Palmitoleate and Oleyl Alcohol
This protocol outlines the synthesis of this compound via alcoholysis, which can be advantageous in certain contexts.
Materials:
-
Methyl palmitoleate (or other short-chain alkyl ester of palmitoleic acid)
-
Oleyl alcohol
-
Immobilized Lipase (e.g., Novozym® 435 or Lipozyme RMIM)
-
Anhydrous n-hexane or a solvent-free system
-
Vacuum system (for solvent-free reactions)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Shaking incubator or magnetic stirrer with heating
-
Vacuum pump (optional)
-
Purification equipment as described in Protocol 1
Procedure:
-
Reaction Setup:
-
Combine methyl palmitoleate (1 mmol) and oleyl alcohol (1.5-2 mmol) in a reaction vessel.
-
For a solvent-free system, the reactants are mixed directly. For a solvent-based system, dissolve them in an appropriate volume of anhydrous n-hexane.
-
Add the immobilized lipase (5-10% by weight of substrates).
-
-
Reaction:
-
Heat the mixture to 50-70°C with vigorous stirring.
-
For a solvent-free reaction, it is beneficial to apply a vacuum to the system to remove the volatile methyl alcohol as it is formed, thereby driving the reaction to completion.
-
Monitor the reaction progress using TLC or GC until the starting methyl palmitoleate is consumed.
-
-
Product Isolation and Purification:
-
Follow the same steps for product isolation, work-up, and purification as detailed in Protocol 1 (steps 3 and 4).
-
Visualizations
Chemical Reaction Diagram
References
Application Note: Quantitative Analysis of Palmitoleyl Oleate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoleyl oleate is a wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. The analysis of intact wax esters like this compound is crucial in various fields, including drug development, cosmetics, and food science, for quality control and formulation development. Due to their high molecular weight and low volatility, their analysis by gas chromatography (GC) requires specialized high-temperature techniques. This application note provides a detailed protocol for the quantitative analysis of intact this compound using high-temperature gas chromatography-mass spectrometry (HT-GC-MS).
Experimental Protocols
This section details the methodology for the analysis of intact this compound.
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to dissolve the this compound sample in a suitable solvent to ensure homogeneity and compatibility with the GC-MS system.
-
Procedure:
-
Accurately weigh the this compound sample into a clean glass vial.
-
Add a suitable volatile organic solvent such as hexane, toluene, or chloroform to achieve a final concentration between 0.1 and 1.0 mg/mL.[1][2]
-
Gently heat and vortex the vial to ensure the complete dissolution of the wax ester.
-
If the sample contains particulates, centrifuge the vial and transfer the supernatant to a clean autosampler vial.
-
2. GC-MS Instrumentation and Conditions
The analysis of intact wax esters requires a GC-MS system capable of high-temperature operation.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature stable column.[1]
-
Injector: Split/Splitless injector.
-
Injector Temperature: 390 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 1/5.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120 °C
-
Ramp 1: 15 °C/min to 240 °C
-
Ramp 2: 8 °C/min to 390 °C
-
Hold for 6 minutes at 390 °C.
-
-
-
Mass Spectrometer Conditions:
-
MS Transfer Line Temperature: 390 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-920.
-
3. Calibration
For quantitative analysis, a calibration curve must be generated using a certified standard of this compound.
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.
-
Inject each standard into the GC-MS system using the conditions described above.
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration. A linear regression is typically used for this purpose.
-
Data Presentation
The quantitative data for the analysis should be summarized in clearly structured tables. Below is a representative table for a calibration curve for a long-chain wax ester analysis.
Table 1: Representative Calibration Data for Wax Ester Quantification
| Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 150,000 |
| 0.2 | 310,000 |
| 0.3 | 460,000 |
| 0.4 | 620,000 |
| 0.5 | 780,000 |
A representative calibration curve for a mixture of long-chain esters demonstrated sufficient linearity with a correlation coefficient (R²) of 0.9876 over a concentration range of 0.1–0.5 mg/mL.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
References
Application Note: Purity Analysis of Synthesized Palmitoleyl Oleate Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of synthesized palmitoleyl oleate, a wax ester of significant interest in various industries, including cosmetics and biofuels. The described protocol utilizes reversed-phase HPLC (RP-HPLC) with a suitable detector to achieve high-resolution separation and accurate quantification of the target analyte and potential impurities. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quality control of synthesized lipids.
Introduction
This compound is a wax ester formed from the esterification of palmitoleic acid and oleyl alcohol. As with any synthesized compound, particularly those intended for commercial or research applications, rigorous purity analysis is crucial to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds.[1] Reversed-phase HPLC, in particular, is well-suited for the analysis of lipids, separating them based on their hydrophobicity.[2] Longer and more saturated chains are retained longer on the non-polar stationary phase.[2][3]
This application note provides a detailed protocol for the purity analysis of this compound using RP-HPLC, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Materials and Reagents
-
This compound (synthesized)
-
HPLC-grade Acetonitrile
-
HPLC-grade Isopropanol
-
HPLC-grade Chloroform
-
HPLC-grade Methanol
-
Deionized Water (18.2 MΩ·cm)
-
Palmitoleic Acid (Standard)
-
Oleyl Alcohol (Standard)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or Quaternary Solvent Delivery System
-
Autosampler with temperature control
-
Column Oven
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). UV detection is not ideal as wax esters lack a strong chromophore.[1] ELSD and CAD are considered "mass" or universal detectors suitable for non-volatile compounds like lipids.
Chromatographic Conditions
-
Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C30 columns can provide enhanced separation for lipid isomers.
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v)
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v)
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 100% B
-
25-35 min: Hold at 100% B
-
35-36 min: Linear gradient back to 80% A, 20% B
-
36-45 min: Re-equilibration at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Standard Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in chloroform/methanol (2:1, v/v). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).
-
Synthesized Sample: Accurately weigh and dissolve the synthesized this compound in chloroform/methanol (2:1, v/v) to a final concentration of 0.5 mg/mL.
-
Impurity Standards: Prepare individual standard solutions of potential unreacted starting materials, such as palmitoleic acid and oleyl alcohol, at a concentration of 1 mg/mL in the same solvent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.
Data Presentation
The purity of the synthesized this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Table 1: Quantitative HPLC Analysis of Synthesized this compound
| Analyte | Retention Time (min) | Peak Area | Area % |
| Oleyl Alcohol | 8.5 | 15,000 | 0.5 |
| Palmitoleic Acid | 12.2 | 25,000 | 0.8 |
| This compound | 28.7 | 2,950,000 | 98.3 |
| Unknown Impurity 1 | 30.1 | 10,000 | 0.3 |
| Unknown Impurity 2 | 32.5 | 5,000 | 0.1 |
| Total | 3,005,000 | 100.0 |
Note: The data presented in this table are exemplary and will vary based on the actual sample analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purity analysis of synthesized this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Logical Relationship for Purity Assessment
The diagram below outlines the logical steps involved in assessing the purity of the synthesized product.
Caption: Logical Flow for Purity Assessment of this compound.
Conclusion
The described RP-HPLC method provides a reliable and reproducible approach for the purity analysis of synthesized this compound. The use of a C18 or C30 column with a gradient elution of acetonitrile and isopropanol-based mobile phases, coupled with a universal detector like ELSD or CAD, allows for excellent separation and quantification of the target wax ester and related impurities. This application note serves as a comprehensive guide for researchers and professionals in establishing a quality control protocol for synthesized lipids.
References
Application Notes and Protocols for the Transesterification Synthesis of Palmitoleyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleyl oleate, a wax ester composed of palmitoleic acid and oleic alcohol, is a molecule of significant interest in the pharmaceutical, cosmetic, and specialty chemical industries. Its unique physical and chemical properties, including its liquid nature at room temperature and potential biological activities, make it a valuable compound for various applications. This document provides detailed protocols for the synthesis of this compound via transesterification, focusing on both enzymatic and chemical methodologies. The information is intended to guide researchers in the efficient and controlled synthesis of this target molecule.
Data Presentation: Comparison of Synthesis Protocols
The following tables summarize quantitative data from various studies on the synthesis of wax esters, providing a comparative overview of different catalytic systems and reaction conditions. While specific data for this compound is limited, the presented data for structurally similar wax esters, such as oleyl oleate and cetyl oleate, offer valuable insights for protocol development.
Table 1: Enzymatic Synthesis of Wax Esters
| Catalyst | Acyl Donor | Acyl Acceptor | Solvent | Temp. (°C) | Time (h) | Molar Ratio (Acceptor:Donor) | Yield (%) | Purity (%) | Reference |
| Novozym 435 | Palmitic Acid | Oleyl Alcohol | - | 40-50 | 1-2 | - | 80 | - | [1] |
| Immobilized Candida sp. 99-125 Lipase | Oleic Acid | Cetyl Alcohol | Solvent-free | 40 | 8 | 0.9:1 | 98 (conversion) | 96 | [2] |
| Lipozyme RMIM / Novozym 435 | Octanoic Acid | Cetyl Alcohol | n-hexane | - | - | - | High Yield | - | [3] |
| Immobilized Rhizopus oryzae Lipase | Oleic Acid | Cetyl Alcohol | Hexane | - | 1 | - | 93.5 (conversion) | - | [4] |
| Rat Pancreatic Lipase | Oleic Acid | Hexadecanol | Aqueous | - | - | 1:1 | ~90 (equilibrium) | - | [5] |
Table 2: Chemical Synthesis of Wax Esters (General Transesterification)
| Catalyst | Acyl Donor | Acyl Acceptor | Solvent | Temp. (°C) | Time (h) | Molar Ratio (Acceptor:Donor) | Yield (%) | Reference |
| Sodium Hydroxide | Triglycerides | Methanol | - | 60 | 1 | 6:1 | >95 | |
| Potassium Hydroxide | Vegetable Oil | Ethanol | - | 60 | 1 | 6:1 | - | |
| Aluminum Chloride | Lipids | Methanol | - | - | - | - | - | |
| Acid Catalyst (e.g., H₂SO₄) | Ester | Alcohol | Alcohol (as solvent) | - | - | Large Excess | Equilibrium Driven | |
| Base Catalyst (e.g., NaOCH₃) | Ester | Alcohol | Alcohol (as solvent) | - | - | Large Excess | Equilibrium Driven |
Experimental Protocols
Protocol 1: Enzymatic Transesterification of Methyl Palmitoleate with Oleyl Alcohol using Immobilized Lipase
This protocol describes a solvent-free enzymatic approach for the synthesis of this compound. Immobilized Candida antarctica lipase (Novozym 435) is recommended due to its high activity and stability in non-aqueous media.
Materials:
-
Methyl palmitoleate
-
Oleyl alcohol
-
Immobilized Candida antarctica lipase (Novozym 435)
-
Molecular sieves (3Å, activated)
-
Hexane (for purification)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine methyl palmitoleate and oleyl alcohol in a 1:1.2 molar ratio. The slight excess of oleyl alcohol helps to drive the reaction towards product formation.
-
Enzyme and Desiccant Addition: Add immobilized lipase (Novozym 435) to the mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates. Add activated molecular sieves (approximately 10% w/w of substrates) to remove the methanol by-product, which can inhibit the enzyme and shift the equilibrium back to the reactants.
-
Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 60°C and agitation to 200 rpm.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (typically >95% in 24-48 hours), terminate the reaction by filtering the reaction mixture to remove the immobilized lipase and molecular sieves. The enzyme can be washed with hexane, dried under vacuum, and stored for reuse in subsequent batches.
-
Product Purification: The filtered reaction mixture is concentrated using a rotary evaporator to remove any unreacted volatile components. The crude product is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.
Protocol 2: Acid-Catalyzed Chemical Transesterification of Methyl Palmitoleate
This protocol outlines a classical chemical approach for synthesizing this compound using an acid catalyst. This method is generally faster but may require more stringent purification steps.
Materials:
-
Methyl palmitoleate
-
Oleyl alcohol
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)
-
Toluene or another suitable inert solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction flask with a Dean-Stark apparatus or reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve methyl palmitoleate and a large excess of oleyl alcohol (e.g., 5-10 molar equivalents) in toluene. The use of excess alcohol drives the equilibrium towards the product.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 1-2 mol% of H₂SO₄ or p-TSA) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The methanol produced during the transesterification will be azeotropically removed with toluene and collected in the Dean-Stark trap, driving the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Work-up: After the reaction is complete (typically within a few hours), cool the mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer and wash it with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess oleyl alcohol under reduced pressure using a rotary evaporator. High-vacuum distillation may be required to remove the high-boiling oleyl alcohol.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Characterize the final product using appropriate analytical methods (GC-MS, NMR).
Visualizations
Enzymatic Transesterification Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Chemical Transesterification Pathway
Caption: General pathway for acid-catalyzed chemical transesterification.
References
- 1. Synthesis of wax ester using lipase as catalyst – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Palmitoleyl Oleate in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleyl oleate is a wax ester composed of palmitoleic acid and oleic acid. As a member of the neutral lipid class, its role in cellular metabolism and signaling is an emerging area of interest in lipidomics. This document provides detailed application notes and protocols for the study of this compound, offering insights into its potential biological functions and methodologies for its analysis. While direct research on this compound is limited, this document extrapolates from the well-documented effects of its constituent fatty acids, palmitoleic acid and oleic acid, to provide a comprehensive guide for researchers.
Application Notes
In lipidomics research, this compound can be investigated for its role in several key cellular processes, primarily based on the known functions of palmitoleic acid and oleic acid. These fatty acids are known to influence membrane fluidity, energy storage, and signaling pathways that regulate lipid metabolism.
Potential Areas of Investigation:
-
Energy Storage and Lipid Droplet Dynamics: As a neutral lipid, this compound is likely stored in lipid droplets. Studies on oleic acid have shown that it promotes the accumulation of neutral lipids in lipid droplets, which can protect cells from the lipotoxicity of saturated fatty acids like palmitic acid.[1] Research could focus on how the esterification of palmitoleic acid and oleic acid into a single molecule affects its storage and mobilization from lipid droplets compared to the individual fatty acids.
-
Modulation of Cellular Signaling Pathways: Palmitoleic acid and oleic acid are known to modulate key signaling pathways involved in lipid metabolism, such as the Sterol Regulatory Element-Binding Protein (SREBP) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.[2][3][4] Investigations could explore whether this compound or its metabolites can activate or inhibit these pathways, thereby influencing the expression of genes involved in lipogenesis and fatty acid oxidation.
-
Impact on Membrane Composition and Fluidity: The fatty acid composition of cellular membranes is crucial for their function. Both palmitoleic acid and oleic acid are unsaturated fatty acids that can be incorporated into membrane phospholipids, thereby increasing membrane fluidity.[5] Studies could examine the metabolic fate of this compound and the extent to which its constituent fatty acids are released and integrated into cellular membranes.
-
Internal Standard for Lipidomics Analysis: Due to its lipid-like nature and potential for synthesis, this compound could serve as an internal standard for the quantification of other wax esters or neutral lipids in mass spectrometry-based lipidomics.
Quantitative Data Summary
Table 1: Effect of Oleic Acid and Palmitic Acid on Cellular Lipid Accumulation
| Cell Line | Fatty Acid | Concentration (µM) | Incubation Time (h) | Change in Lipid Accumulation | Reference |
| HepG2 | Oleic Acid | 250 | 24 | +66% | |
| HepG2 | Oleic Acid | 500 | 24 | +100% | |
| HepG2 | Palmitic Acid | 500 | 24 | +66% | |
| Human Islets | Oleic Acid | 250 | 24 | Significant increase in neutral lipids | |
| Human Islets | Palmitic Acid | 250 | 24 | No significant increase in neutral lipids |
Table 2: Differential Gene Expression in Response to Palmitate and Oleate Treatment
| Cell Line | Fatty Acid | Treatment | Fold Change | Gene | Function | Reference |
| MIN6 | Palmitate | 48h | ≥1.9 | 126 genes | Various, including metabolism & signaling | |
| MIN6 | Oleate | 48h | ≥1.9 | 62 genes | Various, including metabolism & signaling | |
| HepG2 | Palmitate | 6h | 10.3 | ATF3 | Transcription factor | |
| HepG2 | Oleate | 6h | - | No induction | ER stress genes |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general method for the lipase-catalyzed synthesis of wax esters, which can be adapted for this compound.
Materials:
-
Palmitoleic acid
-
Oleyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane)
-
Molecular sieves (to remove water)
-
Shaking incubator or magnetic stirrer
-
Reaction vessel
Procedure:
-
Substrate Preparation: Dissolve equimolar amounts of palmitoleic acid and oleyl alcohol in n-hexane in a sealed reaction vessel.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrates.
-
Water Removal: Add molecular sieves to the reaction medium to absorb water produced during the esterification reaction, which helps to drive the reaction towards synthesis.
-
Reaction Incubation: Place the reaction vessel in a shaking incubator set at a suitable temperature (e.g., 40-60°C) and agitation speed (e.g., 200 rpm).
-
Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture and analyze the conversion to this compound using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Termination: Once the desired conversion is achieved (typically after several hours), stop the reaction by filtering out the immobilized lipase. The lipase can be washed with fresh solvent and potentially reused.
-
Product Purification: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator). The crude this compound can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of wax esters like this compound.
1. Sample Preparation and Lipid Extraction:
-
For cellular or tissue samples, perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
The lipid extract should be dried under a stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis (e.g., hexane).
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A high-temperature capillary column suitable for lipid analysis (e.g., Agilent HP-5MS).
-
Injector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 320°C at 5°C/min.
-
Hold at 320°C for 10 minutes.
-
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns for wax esters.
-
Quantification can be performed by integrating the peak area and comparing it to a calibration curve generated using a purified this compound standard.
Protocol 3: Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for the analysis of wax esters using LC-MS.
1. Sample Preparation:
-
Lipid extraction is performed as described in the GC-MS protocol.
-
The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., a mixture of isopropanol and acetonitrile).
2. LC-MS Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 HPLC system or equivalent.
-
Column: A C18 reversed-phase column suitable for lipidomics (e.g., Agilent ZORBAX RRHD Eclipse Plus C18).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient Elution:
-
Start with 30% B, increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) can be used for targeted quantification if the precursor and product ions of this compound are known.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.
-
Quantify the amount of this compound by comparing the peak area to that of a known amount of an appropriate internal standard.
Signaling Pathways and Visualizations
Based on the known effects of palmitate and oleate, this compound may influence the SREBP and PPAR signaling pathways.
SREBP Signaling Pathway
The SREBP family of transcription factors are key regulators of cholesterol and fatty acid synthesis. SREBP-1c, in particular, is a major regulator of lipogenic gene expression. Studies have shown that oleate can activate SREBP-1 signaling.
Caption: SREBP-1c signaling pathway and potential influence of oleate derived from this compound.
PPAR Signaling Pathway
PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. PPARα is involved in fatty acid oxidation, while PPARγ is a key regulator of adipogenesis. Both palmitic acid and oleic acid can act as ligands for PPARs.
Caption: PPAR signaling pathway and potential activation by fatty acids from this compound.
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample.
Caption: A typical experimental workflow for the lipidomic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Lipidomic evidence that lowering the typical dietary palmitate to oleate ratio in humans decreases the leukocyte production of pro-inflammatory cytokines and muscle expression of redox-sensitive genes *, †, ‡ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleate Prevents Palmitate-Induced Mitochondrial Dysfunction in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the isomeric separation of palmitoleyl oleate.
Technical Support Center: Isomeric Separation of Palmitoleyl Oleate
Welcome to the technical support center for challenges in the analysis and separation of wax ester isomers, with a specific focus on this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the separation of these complex lipids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of this compound?
A1: this compound is a C34 wax ester, typically composed of palmitoleyl alcohol (16:1) and oleic acid (18:1).[1] The primary challenges in separating its isomers stem from their structural similarities. These include:
-
Positional Isomers: The double bonds on the fatty acid and fatty alcohol chains can be located at different positions.
-
Geometric Isomers: The double bonds can exist in either cis or trans configurations.
-
Isobaric Overlap: Other wax esters with the same total carbon number and degree of unsaturation (e.g., stearyl palmitoleate) can co-elute, complicating analysis. A major technical problem in wax ester analysis is that isomers with the same molecular weight often have identical retention times on standard gas chromatograms.[2]
Q2: Which analytical techniques are most effective for separating this compound isomers?
A2: The choice of technique depends on the specific separation goal (e.g., separating by saturation vs. double bond geometry). The most effective methods are:
-
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This is the gold standard for separating isomers based on the number, position, and geometry (cis/trans) of double bonds.[3][4] The retention time increases with the number of double bonds.[3]
-
Reversed-Phase HPLC (RP-HPLC): Using C18 or C30 columns, this technique effectively separates wax esters based on their chain length and overall degree of unsaturation. Retention time generally increases with the total carbon number and decreases with the number of double bonds.
-
Supercritical Fluid Chromatography (SFC): SFC is a high-speed, high-efficiency "green" alternative to HPLC. It provides excellent separation for non-polar lipids and can resolve isomers based on their degree of saturation.
-
High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS): This method allows for the analysis of intact wax esters and can provide detailed structural information from mass spectra fragmentation patterns. However, it carries a risk of thermal degradation for unsaturated compounds.
Q3: How can I identify the specific isomers in my sample after separation?
A3: Mass Spectrometry (MS) is essential for isomer identification. When coupled with a chromatographic technique (GC-MS, HPLC-MS, SFC-MS), it provides two key pieces of information:
-
Molecular Weight: Confirms the elemental composition of the eluting compound.
-
Fragmentation Pattern: The fragmentation of the wax ester in the mass spectrometer can reveal the chain lengths of the constituent fatty acid and fatty alcohol. For instance, in electron ionization (EI) mode, a common fragment is the protonated fatty acid [RCOOH₂]⁺. For determining double bond positions, derivatization (e.g., with dimethyl disulfide) followed by GC-MS or specialized MS/MS techniques like ultraviolet photodissociation (UVPD) may be required.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution of Geometric (cis/trans) Isomers | The selected chromatography method (e.g., standard RP-HPLC or GC) lacks selectivity for double bond geometry. | Primary Solution: Implement Silver-Ion Chromatography (Ag-HPLC). This technique specifically separates compounds based on their interaction with silver ions, which is highly sensitive to the number and configuration of double bonds. trans isomers elute earlier than cis isomers. Alternative: For GC, use a highly polar ionic liquid-based capillary column, which can resolve geometric isomers of fatty acid derivatives. |
| Co-elution of Positional Isomers | The mobile phase or temperature program is not optimized to resolve isomers with double bonds at different locations along the carbon chain. | For Ag-HPLC: Optimize the mobile phase composition and gradient. The retention of isomers is affected by double-bond position. For GC-MS: Use a very long capillary column (e.g., >100m) with a polar stationary phase to enhance the separation of positional isomers. Also, optimize the temperature ramp rate—a slower ramp can improve resolution. |
| Peak Tailing or Broadening | The analyte has poor solubility in the mobile phase, or there are active sites on the column. Wax esters are known for their limited solubility in many organic solvents. | For HPLC/SFC: Ensure the sample is fully dissolved in the initial mobile phase or a stronger, compatible solvent. Use a C30 column for RP-HPLC, which can improve peak shape for long-chain, non-polar compounds. For GC: Ensure the injection port and column temperatures are high enough to prevent condensation, but not so high as to cause degradation. Use a high-temperature, nonpolar capillary column designed for large molecules. |
| Low Signal Intensity / Poor Sensitivity | The detector is not suitable for non-volatile, non-chromophoric lipids, or the ionization efficiency is low in MS. | For HPLC: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors for non-volatile analytes. For MS: Use Atmospheric Pressure Chemical Ionization (APCI) or add a cationization agent (e.g., ammonium or lithium ions) to the mobile phase to improve ionization efficiency in ESI. |
| Sample Carryover in GC Analysis | High-boiling point wax esters are not fully eluted from the column during the run. | Increase the final oven temperature and hold time to ensure all heavy components are eluted. If the column's maximum temperature is a limitation, a specialized high-temperature column may be necessary. Perform a bake-out cycle between runs at the column's maximum allowable temperature. |
Data Presentation: Method Comparison
The following table summarizes the typical performance characteristics of the primary analytical techniques used for wax ester isomer separation.
| Feature | RP-HPLC | Ag-HPLC | HT-GC-MS | SFC-MS |
| Primary Separation Principle | Chain Length & Unsaturation | Number & Geometry of Double Bonds | Volatility & Polarity | Polarity & Size |
| Isomer Resolution | Good for varying chain lengths and degrees of unsaturation. | Excellent for geometric (cis/trans) and positional isomers. | Good for positional isomers (with long columns). | Excellent for separating by degrees of saturation. |
| Analysis Speed | Moderate to Slow | Moderate to Slow | Fast to Moderate | Very Fast |
| Solvent Consumption | High | High | Low (Gas Carrier) | Low (Supercritical CO₂) |
| Thermal Stress on Sample | Low | Low | High (potential for degradation) | Low |
| Typical Column | C18, C30 | Silver-ion loaded silica | Thin-film, high-temp nonpolar capillary | C18, Silica, Cyano |
| Common Detector | ELSD, CAD, APCI-MS | UV, ELSD, APCI-MS | FID, EI-MS, CI-MS | ESI-MS, APCI-MS |
Experimental Protocols
Protocol 1: Separation by Unsaturation using Ag-HPLC-APCI-MS
This method is designed to separate this compound isomers based on the number and geometry of their double bonds.
-
Sample Preparation:
-
Dissolve the wax ester sample in hexane or a hexane/isopropanol mixture to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
HPLC System & Column:
-
System: HPLC or UHPLC system coupled to an APCI-MS detector.
-
Column: Two ChromSpher 5 Lipids columns (25 cm x 4.6 mm) connected in series.
-
Column Temperature: Maintain at 20°C. Retention increases with temperature in Ag-HPLC.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Hexane
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v)
-
Gradient Program:
-
0-10 min: 0% B
-
10-40 min: Linear gradient to 5% B
-
40-50 min: Hold at 5% B
-
50-55 min: Return to 0% B and equilibrate for 10 min.
-
-
Flow Rate: 1.0 mL/min.
-
-
APCI-MS Detector Settings:
-
Ionization Mode: Positive
-
Vaporizer Temperature: 400°C
-
Capillary Temperature: 250°C
-
Sheath Gas (N₂): 50 arbitrary units
-
Auxiliary Gas (N₂): 10 arbitrary units
-
Scan Range: m/z 150-700
-
-
Expected Outcome: Isomers will be separated based on their interaction with silver ions. The elution order will be: Saturated WEs < trans-monoenoic < cis-monoenoic < dienoic isomers. This compound (a di-unsaturated WE) will be strongly retained compared to any saturated or mono-unsaturated analogs.
Protocol 2: High-Throughput Analysis using SFC-MS
This method provides a rapid separation of wax esters, ideal for screening applications.
-
Sample Preparation:
-
Dissolve the wax sample in chloroform or isopropanol to a concentration of 1 mg/mL.
-
Filter through a 0.22 µm PTFE syringe filter.
-
-
SFC System & Column:
-
System: Analytical SFC system coupled to a QTOF-MS with an ESI source.
-
Column: C18 stationary phase (e.g., Agilent ZORBAX RRHD SB-C18, 2.1 x 150 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 20 mM ammonium acetate.
-
Gradient Program:
-
0-2 min: Hold at 2% B
-
2-10 min: Linear gradient to 30% B
-
10-12 min: Hold at 30% B
-
12-13 min: Return to 2% B and equilibrate for 2 min.
-
-
Flow Rate: 1.5 mL/min.
-
Back Pressure Regulator: 120 bar.
-
-
ESI-MS Detector Settings:
-
Ionization Mode: Positive
-
Gas Temperature: 325°C
-
Drying Gas (N₂): 12 L/min
-
Nebulizer Pressure: 35 psig
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Scan Range: m/z 100-1000
-
-
Expected Outcome: A rapid separation (under 15 minutes) where wax esters are primarily separated by carbon number and degree of saturation. This method is particularly effective for separating triglyceride isomers and can be adapted for wax esters.
Visualizations
Workflow for Isomer Separation and Identification
This diagram outlines the logical steps from sample preparation to final isomer identification.
Caption: General experimental workflow for the separation and identification of wax ester isomers.
Decision Logic for Chromatography Method Selection
This diagram helps in choosing the appropriate analytical method based on the primary research question.
Caption: Decision tree for selecting an appropriate chromatographic method for wax ester analysis.
Principle of Silver-Ion Chromatography
This diagram illustrates how double bonds in lipid isomers interact differently with a silver-ion column, leading to separation.
Caption: Separation principle of isomers in Ag-HPLC based on π-complex formation with silver ions.
References
- 1. This compound | C34H64O2 | CID 5364678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of wax esters by silver-ion high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting poor peak shape in palmitoleyl oleate gas chromatography
Welcome to the Technical Support Center for the gas chromatographic analysis of palmitoleyl oleate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a common issue when analyzing this compound?
A1: Peak tailing in the gas chromatography of this compound, a long-chain wax ester, can occur for several reasons. Due to its high molecular weight and lower volatility, incomplete or slow vaporization in the injector can lead to a gradual release of the analyte onto the column, causing the peak to tail.[1] Additionally, interactions with active sites within the GC system, such as in the liner or at the head of the column, can cause secondary retention and result in tailing peaks.[2][3] Contamination from previous injections can also create active sites that lead to this issue.
Q2: What causes peak fronting in the analysis of this compound?
A2: Peak fronting is often an indication of column overload.[4] This can happen if the injected sample concentration is too high or if the injection volume is too large for the column's capacity. When the stationary phase becomes saturated with the analyte, the excess molecules travel faster through the column, leading to a fronting peak shape. For large molecules like this compound, it is crucial to ensure that the amount of sample injected does not exceed the column's loading capacity.
Q3: What type of GC column is most suitable for analyzing this compound?
A3: For the analysis of long-chain esters like this compound, a high-temperature, non-polar or mid-polar capillary column is generally recommended.[5] Columns with a thin film thickness are often preferred for high molecular weight compounds. A common choice is a column with a (5%-phenyl)-methylpolysiloxane stationary phase or a similar high-temperature stable phase.
Q4: Is derivatization required for the GC analysis of this compound?
A4: this compound is a wax ester and is typically analyzed directly without derivatization. However, if you are analyzing the constituent fatty acids (palmitoleic acid and oleic acid) individually, they would first need to be liberated from the ester and then derivatized, typically to their fatty acid methyl esters (FAMEs), to improve their volatility and chromatographic behavior.
Troubleshooting Guides
Issue: Poor Peak Shape - Tailing Peaks
Symptoms:
-
Asymmetrical peaks with a "tail" extending towards the end of the chromatogram.
-
Reduced peak height and poor resolution from neighboring peaks.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Inlet Temperature | Increase the injector temperature. A good starting point is 250 °C, but optimization may be required. | Ensures complete and rapid vaporization of the high molecular weight this compound, preventing slow sample transfer to the column. |
| Active Sites in the System | 1. Replace the inlet liner with a new, deactivated liner. 2. Trim 10-20 cm from the inlet side of the column. | Active sites, often exposed silanol groups, can cause secondary interactions with the analyte, leading to tailing. A fresh liner and a clean column inlet minimize these interactions. |
| Column Contamination | Bake out the column at a temperature slightly above the final oven temperature of your method (do not exceed the column's maximum temperature limit). | Removes less volatile contaminants from previous injections that can create active sites. |
| Improper Column Installation | Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions. | Incorrect installation can create dead volumes, leading to turbulence in the carrier gas flow and causing peak tailing. |
| Low Carrier Gas Flow Rate | Optimize the carrier gas flow rate. A rate that is too low can increase band broadening and tailing. | An optimal flow rate ensures the analyte moves through the column efficiently, minimizing time for band broadening to occur. |
Issue: Poor Peak Shape - Fronting Peaks
Symptoms:
-
Asymmetrical peaks with a leading edge that is less steep than the trailing edge.
-
Often accompanied by a decrease in retention time.
| Potential Cause | Troubleshooting Step | Rationale |
| Column Overload | 1. Dilute the sample. 2. Reduce the injection volume. | Exceeding the column's sample capacity leads to a non-ideal interaction with the stationary phase, causing some analyte molecules to travel ahead of the main band. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the stationary phase. | A mismatch in polarity between the solvent and the stationary phase can cause poor sample focusing on the column, potentially leading to fronting. |
Experimental Protocols
Representative GC Method for this compound Analysis
This is a starting point for method development and should be optimized for your specific instrument and application.
| Parameter | Value |
| GC System | Gas chromatograph with Flame Ionization Detector (FID) |
| Column | DB-1HT, 15 m x 0.25 mm ID, 0.10 µm film thickness (or similar high-temperature column) |
| Injector | Split/Splitless |
| Injector Temperature | 350 °C |
| Oven Temperature Program | Initial: 120 °C, hold for 1 min Ramp 1: 15 °C/min to 240 °C Ramp 2: 8 °C/min to 390 °C, hold for 6 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.8 mL/min (constant flow) |
| Detector | FID |
| Detector Temperature | 390 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on sample concentration) |
| Sample Preparation | Dissolve the sample in hexane or toluene to a final concentration of 0.1–1.0 mg/mL. |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing palmitoleyl oleate degradation during sample storage and preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of palmitoleyl oleate during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation?
A1: this compound, a wax ester containing two monounsaturated fatty acid chains, is susceptible to two main degradation pathways:
-
Oxidative Degradation: The double bonds in the palmitoleyl and oleyl chains are vulnerable to attack by reactive oxygen species. This process, known as lipid peroxidation, can be initiated by exposure to air (oxygen), light, and elevated temperatures. It leads to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones, which can alter the structure and function of the molecule.
-
Hydrolytic Degradation (Hydrolysis): The ester bond linking the palmitoleyl alcohol and oleic acid can be cleaved by hydrolysis. This reaction is catalyzed by acids, bases, and specific enzymes (lipases and esterases), resulting in the release of the free fatty acid (oleic acid) and fatty alcohol (palmitoleyl alcohol).
Q2: What are the ideal short-term and long-term storage conditions for samples containing this compound?
A2: To minimize degradation, samples containing this compound should be stored under the following conditions:
-
Short-Term Storage (days to weeks): Store samples at -20°C in amber glass vials to protect from light.
-
Long-Term Storage (months to years): For optimal stability, store samples at -80°C.
-
Inert Atmosphere: For both short- and long-term storage, it is highly recommended to flush the headspace of the storage vial with an inert gas, such as nitrogen or argon, before sealing to displace oxygen.
-
Solvent Storage: If stored in a solvent, use a high-purity, degassed organic solvent. Avoid storing as a dry film for extended periods, as this increases the surface area exposed to residual oxygen.[1]
Q3: What types of antioxidants can be used to protect this compound from degradation?
A3: The addition of antioxidants is a crucial step in preventing oxidative degradation. Commonly used antioxidants for lipids include:
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is effective at low concentrations (typically 0.01-0.1%).[1]
-
Ascorbyl Palmitate: A fat-soluble form of Vitamin C that can act as a potent antioxidant. Studies on other oils have shown its effectiveness, though optimal concentrations can vary.
-
Rosemary Extract: A natural antioxidant containing compounds like carnosic acid and rosmarinic acid that can chelate metals and scavenge free radicals.
-
Vitamin E (α-tocopherol): A natural antioxidant that is effective in protecting unsaturated lipids.
The choice of antioxidant may depend on the sample matrix and downstream analytical methods.
Q4: Can enzymes in my sample degrade this compound?
A4: Yes, biological samples may contain lipases and esterases that can enzymatically hydrolyze the ester bond of this compound. The activity of these enzymes can be minimized by:
-
Immediate Freezing: Snap-freezing tissue or cell samples in liquid nitrogen immediately after collection.
-
Low-Temperature Processing: Performing all sample preparation steps on ice or at 4°C.
-
Enzyme Inhibitors: In some cases, the addition of broad-spectrum lipase inhibitors to the extraction solvent may be necessary, depending on the experimental goals.
Troubleshooting Guides
Sample Storage and Preparation Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low recovery of this compound after extraction | Incomplete cell lysis or tissue homogenization. | Ensure thorough disruption of the sample matrix. For tissues, use a mechanical homogenizer. For cells, consider sonication or freeze-thaw cycles. |
| Inappropriate solvent system for extraction. | Use a chloroform:methanol (2:1, v/v) mixture for efficient extraction of lipids.[1] | |
| Oxidative or hydrolytic degradation during preparation. | Work quickly and at low temperatures (on ice).[1] Add an antioxidant like BHT (0.01%) to the extraction solvent.[1] | |
| Appearance of unexpected peaks in chromatograms (GC-MS/LC-MS) | Oxidative degradation products. | Prepare fresh samples, minimizing exposure to air and light. Use degassed solvents containing an antioxidant. Flush sample vials with nitrogen or argon. |
| Hydrolysis products (free fatty acids and alcohols). | Minimize sample exposure to acidic or basic conditions. Work at low temperatures to reduce enzymatic activity. | |
| Contamination from plasticware. | Use glass vials and labware whenever possible. If plastic must be used, ensure it is compatible with the organic solvents used. |
Analytical Issues (GC-MS & LC-MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in GC-MS | Active sites in the injector liner or column. | Use a deactivated inlet liner. Trim the first few centimeters of the column. |
| Sample overload. | Dilute the sample. | |
| Sub-optimal temperature program. | Optimize the temperature ramp rate; a slower ramp can improve peak shape for high molecular weight compounds. | |
| Peak splitting in LC-MS | Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Column contamination or void formation. | Flush the column or try reversing it (if permissible by the manufacturer). If the problem persists, replace the column. | |
| Analyte instability in the mobile phase. | Adjust the pH of the mobile phase to ensure the stability of the ester bond. | |
| Low signal intensity | Inefficient ionization. | For LC-MS, optimize the electrospray ionization (ESI) source parameters. Consider the use of adduct-forming modifiers in the mobile phase. |
| Thermal degradation in the GC inlet. | Ensure the injector temperature is not excessively high. Use a splitless injection for trace analysis to minimize inlet residence time. |
Experimental Protocols
Protocol 1: Lipid Extraction from Cell Culture
This protocol is a modified Folch method designed to minimize degradation during extraction.
Reagents:
-
Chloroform:Methanol (2:1, v/v) with 0.01% BHT (prepare fresh and keep on ice)
-
0.9% NaCl solution (degassed)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) with BHT directly to the culture plate. Scrape the cells and transfer the lysate to a glass tube.
-
Phase Separation: Add 250 µL of 0.9% NaCl solution to the tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new amber glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Storage: Resuspend the lipid extract in a small volume of a suitable solvent (e.g., hexane with 0.01% BHT), flush with nitrogen, and store at -80°C.
Protocol 2: Sample Preparation for GC-MS Analysis (Transesterification)
To analyze this compound by GC-MS, it is often converted to its constituent fatty acid methyl esters (FAMEs).
Reagents:
-
Toluene, anhydrous
-
1% Sulfuric acid in methanol
-
n-Heptane
-
Saturated sodium chloride solution
Procedure:
-
Resuspension: Resuspend the dried lipid extract from Protocol 1 in 1 mL of toluene.
-
Methylation: Add 2 mL of 1% sulfuric acid in methanol.
-
Incubation: Cap the tube tightly and heat at 50°C for 2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution. Vortex thoroughly.
-
Collection: Allow the phases to separate and collect the upper heptane layer containing the FAMEs for GC-MS analysis.
Visualizations
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Addressing Matrix Effects in the Mass Spectrometry of Palmitoleyl Oleate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometric analysis of palmitoleyl oleate, a common wax ester.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). Matrix effects occur when these components interfere with the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[1]
There are two primary types of matrix effects:
-
Ion Suppression: This is the most common effect, where co-eluting matrix components, such as phospholipids or salts, reduce the ionization efficiency of this compound.[1][2] This results in a lower-than-expected signal, poor sensitivity, and inaccurate results.
-
Ion Enhancement: This is a less common effect where co-eluting compounds increase the ionization efficiency of the analyte, leading to an artificially high signal.
For this compound, which is a neutral lipid, efficient ionization is already a challenge. The presence of highly abundant lipids like phospholipids in biological extracts can severely suppress its signal, making accurate detection and quantification difficult.
Q2: My this compound signal is low and inconsistent. How can I determine if this is due to matrix effects?
A2: A post-column infusion experiment is a standard method to diagnose and pinpoint ion suppression or enhancement across your chromatographic run. This technique involves infusing a constant flow of a this compound standard into the MS source while injecting a blank matrix extract (prepared without the analyte) onto the LC column. A dip in the baseline signal for this compound indicates a region of ion suppression, while a peak indicates ion enhancement. This allows you to see if the retention time of your analyte coincides with a zone of interference.
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
A3: A robust sample preparation protocol is the most effective way to minimize matrix effects. The goal is to remove interfering substances, particularly phospholipids, while ensuring high recovery of this compound.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and isolating specific lipid classes. There are specialized SPE sorbents designed for lipid removal. For instance, Enhanced Matrix Removal—Lipid (EMR—Lipid) is a novel sorbent that selectively removes lipids from high-fat matrices without significantly impacting analyte recovery.
-
Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate lipids from aqueous sample components based on their differential solubility in immiscible solvents.
-
Protein Precipitation (PPT): While simple and fast, PPT alone is often insufficient as it primarily removes proteins but not other interfering lipids like phospholipids, which are a major cause of ion suppression.
Q4: Can I improve my results by changing my LC-MS ionization method?
A4: Yes, optimizing your ionization source and method can significantly impact your results.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique commonly used for lipids. For wax esters like this compound, ESI typically produces ammonium adduct ions ([M+NH4]+) that can be used for quantification.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can be less susceptible to matrix effects for non-polar or less polar compounds like wax esters. If you are experiencing significant ion suppression with ESI, switching to APCI is a valuable troubleshooting step. APCI is generally better for lower molecular weight, non-polar compounds that are thermally stable.
Q5: How can I accurately quantify this compound in the presence of unavoidable matrix effects?
A5: The use of an appropriate internal standard (IS) is crucial for accurate quantification.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for quantitative mass spectrometry. A SIL-IS for this compound (e.g., containing ¹³C or ²H) has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of matrix effects, allowing for reliable correction and accurate quantification based on the analyte-to-IS ratio.
-
Structural Analog IS: If a SIL-IS is unavailable, a close structural analog (a wax ester with a slightly different chain length that is not present in the sample) can be used. While not as ideal as a SIL-IS, it can help compensate for some of the variability.
Troubleshooting Guides
Problem: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
If you suspect ion suppression is affecting your this compound analysis, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Lipid Matrix Removal
This protocol provides a general workflow for removing polar interferences from a lipid extract. Cartridge type and solvents should be optimized for your specific application.
-
Materials:
-
Lipid extract (e.g., from a Folch or Bligh-Dyer extraction) dried and reconstituted in a non-polar solvent (e.g., Hexane/Chloroform).
-
Silica SPE cartridge.
-
SPE vacuum manifold.
-
Solvents: Hexane, Dichloromethane, Acetone, Methanol.
-
Collection tubes.
-
-
Procedure:
-
Conditioning: Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.
-
Sample Loading: Load the reconstituted lipid extract onto the cartridge.
-
Fraction 1 (Neutral Lipids): Elute neutral lipids, including wax esters like this compound, with 10 mL of Hexane:Dichloromethane (4:1, v/v). Collect this fraction in a clean tube.
-
Fraction 2 (Glycolipids): Elute glycolipids with 10 mL of acetone. This fraction can be discarded if not of interest.
-
Fraction 3 (Phospholipids): Elute phospholipids (a major source of ion suppression) with 10 mL of methanol. This fraction should be discarded.
-
Dry-down and Reconstitution: Evaporate the solvent from Fraction 1 under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Protocol 2: Enhanced Matrix Removal–Lipid (EMR–Lipid) dSPE Cleanup
This protocol is adapted for dispersive SPE (dSPE) cleanup of fatty samples like avocado, which is effective at removing lipid interferences.
-
Initial Extraction (QuEChERS style):
-
Weigh 15 g of your homogenized sample into a 50 mL centrifuge tube.
-
Add 5 mL of water.
-
Add 15 mL of 1% acetic acid in acetonitrile. Spike with internal standard.
-
Add QuEChERS extraction salts (e.g., AOAC kit).
-
Vortex thoroughly and centrifuge at >5,000 rpm for 5 minutes.
-
-
dSPE Cleanup:
-
Transfer 5 mL of the upper acetonitrile extract into an EMR-Lipid dSPE 15 mL tube.
-
Add 5 mL of water to activate the sorbent.
-
Cap and shake vigorously for 2 minutes.
-
Centrifuge at >5,000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS analysis.
-
Data Presentation
Table 1: Efficacy of Different dSPE Cleanup Sorbents on Matrix Removal
This table summarizes the percentage of lipid matrix removed from an avocado extract using different dSPE cleanup methods, demonstrating the high efficiency of specialized sorbents.
| dSPE Cleanup Sorbent | Matrix Removed (%) | Resulting Sample Profile |
| None | 0% | High abundance of interferences |
| C18/PSA | 36% | Significant matrix remaining |
| Zirconia Sorbent | 55% | Significant matrix remaining |
| EMR—Lipid | 95% | Clean sample, near-baseline removal |
Data adapted from a comparative study on avocado extracts.
Table 2: Relative Response Comparison of ESI vs. APCI for Different Analytes
This table shows the relative signal intensity of different compounds using ESI and APCI, illustrating that the optimal ionization source is compound-dependent. For non-polar analytes, APCI can sometimes offer a superior response.
| Compound | Class | ESI/APCI Signal Ratio | Optimal Source |
| Colchicine | Alkaloid | ~5.0 | ESI |
| Reserpine | Alkaloid | ~5.0 | ESI |
| Terfenadine | Antihistamine | ~0.6 | APCI |
Data adapted from a comparative study by PerkinElmer. For a non-polar molecule like this compound, testing APCI is recommended if ESI performance is poor.
Visualizations
General Workflow for this compound Analysis
This diagram outlines the key steps from sample collection to data analysis, highlighting critical points for mitigating matrix effects.
References
Technical Support Center: Analysis of Palmitoleyl Oleate by ESI-MS
Welcome to the technical support center for the analysis of palmitoleyl oleate and other wax esters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing ionization efficiency and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to analyze with ESI-MS?
This compound is a wax ester, which is a type of neutral lipid. These molecules lack easily ionizable functional groups, making them inherently difficult to detect with high sensitivity using ESI-MS, which is most efficient for polar and charged analytes.[1] The primary challenge is achieving efficient and consistent formation of charged adduct ions in the ESI source.
Q2: What are the most common adduct ions observed for this compound in positive-ion ESI-MS?
In positive-ion mode, neutral lipids like this compound primarily form adducts with cations present in the mobile phase. The most common adducts are:
-
Ammonium adduct [M+NH₄]⁺ : Often favored when using mobile phase additives like ammonium formate or ammonium acetate.[2][3] This adduct is generally preferred for fragmentation analysis.[3]
-
Sodium adduct [M+Na]⁺ : Frequently observed due to the ubiquitous nature of sodium salts as contaminants in solvents, glassware, and samples.[2] While often abundant, sodiated adducts can be difficult to fragment, yielding poor structural information.
-
Protonated molecule [M+H]⁺ : Can be formed, especially with higher cone voltages or in the presence of strong acids, but may be less abundant than ammoniated or sodiated adducts.
Q3: What type of ionization mode, positive or negative, is better for this compound?
Positive-ion ESI is the preferred mode for analyzing wax esters like this compound. This is because the analysis relies on the formation of cationic adducts ([M+NH₄]⁺, [M+Na]⁺, [M+H]⁺) to generate a signal. Negative-ion mode is generally not effective as wax esters lack acidic protons and do not readily form stable negative ions.
Q4: How does the presence of double bonds in this compound affect its fragmentation in MS/MS analysis?
The double bonds in both the palmitoleyl (16:1) and oleate (18:1) moieties influence the collision-induced dissociation (CID) fragmentation pattern. For wax esters with unsaturation in the fatty acyl group, characteristic product ions include [RCOOH₂]⁺, [RCO]⁺, and [RCO – H₂O]⁺. These fragments are crucial for structural confirmation and can be used to develop sensitive and specific multiple-reaction monitoring (MRM) methods for quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the ESI-MS analysis of this compound.
Low or No Signal Intensity
Q: I am observing a very weak or no signal for my this compound sample. What are the common causes and how can I fix this?
A: Low signal intensity is a frequent issue with neutral lipids. The causes can be traced back to sample preparation, chromatography, or mass spectrometer settings.
Troubleshooting Steps for Low Signal Intensity
Caption: A troubleshooting decision tree for low signal intensity.
-
Poor Adduct Formation: As a neutral lipid, this compound requires adduct formation for ionization. If adduct-forming species are absent or at low concentrations, ionization efficiency will be poor.
-
Solution: Ensure your mobile phase contains an adduct-forming salt. Adding 5-10 mM ammonium formate or ammonium acetate is highly recommended to promote the formation of the [M+NH₄]⁺ adduct, which is ideal for MS/MS analysis.
-
-
Suboptimal Mass Spectrometer Settings: Incorrect source parameters can prevent efficient ion generation and transmission.
-
Solution: Systematically optimize key parameters. Start with the settings recommended in the tables below and adjust as needed. Increasing the cone voltage can sometimes enhance the intensity of protonated or sodiated adducts. Also, optimize desolvation temperature and gas flow rates to ensure efficient solvent evaporation without causing thermal degradation.
-
-
Ion Suppression from Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, detergents, more easily ionized lipids) can compete for ionization, suppressing the signal of your analyte.
-
Solution: Improve chromatographic separation to resolve this compound from interfering matrix components. Enhance sample preparation by using techniques like solid-phase extraction (SPE) to remove contaminants before LC-MS analysis.
-
-
Inappropriate Solvent System: The choice of solvent affects both solubility and ionization efficiency. Highly aqueous mobile phases are unsuitable for wax esters.
-
Solution: Use a non-aqueous or low-aqueous reversed-phase liquid chromatography (NARP-LC) method. Gradients using solvents like acetonitrile, isopropanol, and methanol are effective.
-
Inconsistent Adduct Profile
Q: My signal intensity is unstable, and I see a mix of [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺ adducts with varying ratios between injections. Why is this happening?
A: This variability is often caused by inconsistent concentrations of adduct-forming ions. Sodium is a common contaminant and its concentration can vary, while ammonium ions are dependent on the mobile phase additive.
Workflow for Consistent Adduct Formation
Caption: Workflow for achieving consistent ammonium adduct formation.
-
Solution: To favor a single adduct species, intentionally add the desired adduct-forming salt at a concentration high enough to overwhelm background contaminants.
-
Promote Ammonium Adducts: Add 5-10 mM ammonium formate or acetate to your mobile phase. This will make [M+NH₄]⁺ the predominant ion.
-
Minimize Sodium Adducts: Use high-purity, LC-MS grade solvents and plastic containers where possible to minimize sodium leaching from glass. Thoroughly clean the ESI source to remove salt deposits.
-
Quantitative Data & Instrument Parameters
Table 1: Recommended Starting ESI-MS Parameters
This table provides suggested starting parameters for direct infusion or LC-MS analysis of this compound on a typical quadrupole time-of-flight (Q-TOF) mass spectrometer. Optimization will be required for your specific instrument.
| Parameter | Recommended Value | Purpose |
| Ionization Mode | Positive ESI | To form cationic adducts. |
| Capillary Voltage | 3.0 - 3.5 kV | Sets the potential difference to generate the electrospray. |
| Cone Voltage | 15 - 50 V | Affects in-source fragmentation and adduct type preference. Lower values (e.g., 15V) favor ammoniated adducts, while higher values (e.g., 50V) can increase protonated/sodiated adducts. |
| Source Temperature | 100 - 120 °C | Heats the ion source block to aid in desolvation. |
| Desolvation Temp. | 150 - 350 °C | Heats the nebulizing gas to evaporate solvent from droplets. |
| Desolvation Gas Flow | 600 - 800 L/Hr | High flow of nitrogen gas to assist in droplet desolvation. |
| Collision Energy (for MS/MS) | 20 - 30 eV | Energy used to fragment the precursor ion. A value of ~20 eV is often optimal for characteristic wax ester fragments. |
Table 2: Common Adducts and Fragments of this compound (C₃₄H₆₄O₂)
The monoisotopic mass of this compound is 504.4898 g/mol .
| Ion Type | Formula | Calculated m/z | Notes |
| Precursor Ions | |||
| Ammonium Adduct | [M+NH₄]⁺ | 522.5248 | Preferred for fragmentation; forms with ammonium salts in mobile phase. |
| Sodium Adduct | [M+Na]⁺ | 527.4717 | Common adduct, but fragments poorly. |
| Protonated Molecule | [M+H]⁺ | 505.4976 | Can be observed, especially at higher cone voltages. |
| Characteristic Fragment Ions (from [M+NH₄]⁺) | |||
| Protonated Oleic Acid | [C₁₈H₃₄O₂+H]⁺ | 283.2632 | Fragment corresponding to the fatty acyl moiety ([RCOOH₂]⁺). |
| Oleoyl Cation | [C₁₈H₃₃O]⁺ | 265.2526 | Acylium ion ([RCO]⁺) from the fatty acyl moiety. |
| Dehydrated Oleoyl Cation | [C₁₈H₃₁O]⁺ | 247.2420 | Dehydrated acylium ion ([RCO – H₂O]⁺). |
Experimental Protocols
Protocol 1: Sample Preparation and Direct Infusion Analysis
This protocol is for initial method development and MS parameter optimization.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a solvent mixture such as 9:1 isopropanol:acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the infusion solvent. The infusion solvent should be identical to the mobile phase used for LC-MS analysis (e.g., 90:10:0.1 isopropanol/acetonitrile/water with 10 mM ammonium formate).
-
Infusion Setup: Directly infuse the working solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
MS Optimization:
-
Acquire full scan mass spectra and identify the m/z of the desired adduct (e.g., 522.5 for [M+NH₄]⁺).
-
Systematically adjust the cone voltage, capillary voltage, and desolvation temperature/gas flow to maximize the intensity of the target adduct ion.
-
Select the target adduct as the precursor ion and perform MS/MS scans. Optimize the collision energy to produce a stable and informative fragment ion spectrum.
-
Protocol 2: LC-MS Method for this compound Analysis
This protocol outlines a non-aqueous reversed-phase LC method suitable for separating wax esters.
-
Chromatographic Column: Waters Acquity UPLC CSH C18 column (100 × 2.1 mm; 1.7 µm) or similar high-performance C18 column.
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient Elution:
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 45 - 65 °C
-
Gradient Program:
-
0-1 min: 30% B
-
1-12 min: Linear gradient from 30% to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
-
MS Data Acquisition: Use the optimized parameters from the direct infusion experiment. Acquire data in full scan mode or, for quantification, in multiple-reaction monitoring (MRM) mode using the transitions identified in Table 2.
General ESI-MS Workflow
Caption: A generalized experimental workflow for LC-ESI-MS/MS analysis.
References
- 1. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Preventing oxidation and hydrolysis of palmitoleyl oleate standards.
This guide provides researchers, scientists, and drug development professionals with detailed information on preventing the two primary degradation pathways for palmitoleyl oleate (C34:2) standards: oxidation and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a wax ester, which is formed from a fatty acid (oleic acid) and a fatty alcohol (palmitoleyl alcohol).[1][2][3] Its structure contains two monounsaturated long chains. The presence of double bonds in these chains makes it susceptible to oxidation, while the ester linkage is vulnerable to hydrolysis.[3][4]
Q2: What are the primary signs of standard degradation?
A2: Degradation can manifest as the appearance of new peaks in your chromatogram (e.g., from aldehydes, ketones, or free fatty acids), a decrease in the main this compound peak area, a noisy baseline, or poor peak shape (tailing or broadening). Visually, the standard may appear discolored or have a rancid odor.
Q3: What is the ideal temperature for storing my this compound standard?
A3: For long-term storage, this compound standards should be stored at -20°C or, ideally, at -80°C. For short-term use (days to weeks), refrigeration at 2-8°C is acceptable, but the vial should be sealed tightly under an inert atmosphere.
Q4: Should I use an antioxidant with my standard?
A4: Yes, adding an antioxidant is a highly effective strategy. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used. Natural antioxidants such as tocopherols (Vitamin E) or rosemary extract can also be effective. The choice depends on the compatibility with your analytical method.
Q5: How does hydrolysis occur and how can I prevent it?
A5: Hydrolysis is the cleavage of the ester bond, yielding a free fatty acid (oleic acid) and a fatty alcohol (palmitoleyl alcohol). This reaction is catalyzed by the presence of water, and the rate can be accelerated by acidic or basic conditions. To prevent it, use high-purity, dry (anhydrous) solvents for reconstitution and store the standard in a desiccated environment.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of extraneous peaks in GC/LC analysis. | Oxidation: The double bonds have been attacked, creating smaller, more volatile compounds like aldehydes and ketones. | 1. Check the storage conditions (temperature, atmosphere).2. Prepare fresh dilutions from a stock vial that has not been repeatedly opened.3. Consider adding an antioxidant (e.g., BHT at 0.01-0.1%) to your solvent. |
| Hydrolysis: The ester has broken down into its constituent fatty acid and fatty alcohol. | 1. Ensure all solvents are anhydrous.2. Avoid exposure of the standard to moisture; use a desiccator.3. Prepare samples immediately before analysis. | |
| Reduced peak area/response for the main analyte. | Degradation: A significant portion of the standard has degraded via oxidation or hydrolysis. | 1. Discard the compromised standard and open a new vial.2. Review and optimize your entire handling and storage workflow (See workflow diagram below). |
| System Issue: Inconsistent injection volume, detector fouling, or leaks in the system. | 1. Run a system suitability test with a stable compound.2. Clean the injector and detector as per manufacturer guidelines. | |
| Poor peak shape (tailing). | Analyte Adsorption: Active sites in the GC inlet liner or column can interact with the ester. | 1. Use a deactivated inlet liner.2. Trim the first few centimeters of the GC column.3. Ensure injector temperature is high enough for complete vaporization without causing degradation. |
| Hydrolysis Products: The resulting free fatty acid can exhibit poor peak shape. | 1. Address the root cause of hydrolysis (moisture).2. Consider derivatization of the sample to improve peak shape if free acids are expected. |
Data Presentation
Table 1: General Storage Recommendations for Unsaturated Wax Ester Standards
| Storage Duration | Temperature | Atmosphere | Solvent Condition | Antioxidant Use |
| Long-Term (> 1 month) | -80°C or -20°C | Argon or Nitrogen | None (store neat or lyophilized) | Recommended upon reconstitution |
| Short-Term (< 1 month) | 2-8°C | Argon or Nitrogen | Anhydrous Organic Solvent | Highly Recommended |
| Working Solution (daily) | 2-8°C (in autosampler) | Tightly Capped Vial | Anhydrous Organic Solvent | Essential |
Table 2: Efficacy of Common Antioxidants
| Antioxidant | Mechanism | Typical Concentration | Notes |
| BHT / BHA | Free Radical Scavenger | 0.01 - 0.1% (w/v) | Synthetic, highly effective, but may interfere with some analyses. |
| Tocopherols (Vitamin E) | Free Radical Scavenger | 0.05 - 0.2% (w/v) | Natural, less potent than BHT/BHA but good for "clean-label" applications. |
| Rosemary Extract | Free Radical Scavenger | 0.2 - 0.5% (w/v) | Natural, can be a complex mixture that may complicate chromatography. |
| Ascorbic Acid (Vitamin C) | Synergist, Oxygen Scavenger | Varies | Water-soluble, best used in combination with lipid-soluble antioxidants. |
Visualizations
Degradation Pathways
Caption: Key degradation pathways for this compound.
Recommended Handling Workflow
Caption: Recommended workflow for handling this compound standards.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for quantitative analysis.
Materials:
-
This compound standard (neat or solid)
-
Anhydrous Hexane or Toluene (GC-grade)
-
Anhydrous Acetonitrile/Isopropanol mixture (LC-grade)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Argon or high-purity Nitrogen)
-
Volumetric flasks (Class A)
-
Gas-tight syringe
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Prepare a 0.1% (w/v) BHT solution in your chosen solvent (e.g., dissolve 10 mg BHT in 10 mL of hexane).
-
Accurately weigh the required amount of this compound standard into a volumetric flask.
-
Using the solvent containing BHT, dissolve the standard. Fill to approximately 90% of the volume, vortex gently to mix, and then bring to final volume.
-
Before sealing the flask or vial, gently purge the headspace with a stream of inert gas for 15-20 seconds to displace oxygen.
-
Seal immediately with a PTFE-lined cap.
-
Label the vial clearly with compound name, concentration, solvent, date, and "Contains 0.1% BHT".
-
Store the stock solution at -20°C or below.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
Objective: To assess the purity of the this compound standard and detect potential degradation products. High-temperature GC is required for intact wax ester analysis.
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent with Flame Ionization Detector (FID).
-
Column: High-temperature, non-polar capillary column (e.g., DB-1 HT, 15 m x 0.25 mm x 0.1 µm).
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1).
-
Injector Temperature: 380°C (to ensure complete vaporization).
-
Detector Temperature: 390°C.
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min).
-
Oven Program:
-
Initial Temperature: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 370°C.
-
Hold: 10 min at 370°C.
-
-
Injection Volume: 1 µL.
Procedure:
-
Prepare a working standard of this compound (e.g., 100 µg/mL) in hexane or toluene.
-
Inject the standard into the GC system.
-
Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Look for early-eluting peaks which may indicate oxidative breakdown products, or the appearance of peaks corresponding to free oleic acid or palmitoleyl alcohol, which could indicate hydrolysis.
References
Technical Support Center: Lipase-Catalyzed Palmitoleyl Oleate Synthesis
Welcome to the technical support center for the enzymatic synthesis of palmitoleyl oleate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of lipase-catalyzed this compound synthesis?
A1: The yield of this compound synthesis is primarily influenced by several factors:
-
Enzyme Selection and Concentration: The choice of lipase and its concentration are critical. Lipases from Candida and Rhizopus species are commonly used.[1] An optimal enzyme concentration is crucial as an excess can lead to agglomeration and hinder substrate access.[2]
-
Substrate Molar Ratio: The ratio of palmitoleyl alcohol to oleic acid affects the reaction equilibrium. While an excess of one substrate can shift the equilibrium towards product formation, it can also cause enzyme inhibition.[3][4]
-
Temperature: Temperature impacts the reaction rate and enzyme stability. Typically, temperatures between 40°C and 70°C are effective for lipase-catalyzed esterification.[5]
-
Water Content: Water is a byproduct of esterification and its accumulation can promote the reverse reaction (hydrolysis), thereby reducing the ester yield.
-
Solvent System: The choice of solvent (or a solvent-free system) can affect substrate solubility and enzyme activity.
-
Agitation Speed: Adequate mixing is necessary to overcome mass transfer limitations, especially when using immobilized enzymes.
Q2: How can I minimize the hydrolysis of the ester product?
A2: To minimize hydrolysis, it is essential to remove water from the reaction medium as it is formed. This can be achieved by:
-
Using a vacuum: Conducting the reaction under vacuum helps to continuously remove water.
-
Adding a water-adsorbing agent: Molecular sieves are commonly used to sequester water produced during the reaction.
-
Solvent-free system with open reaction: In some cases, an open reaction setup can facilitate water removal.
Q3: What are the advantages of using an immobilized lipase?
A3: Immobilized lipases offer several advantages over their free counterparts:
-
Reusability: Immobilization allows for the easy recovery and reuse of the enzyme for multiple reaction cycles, which can significantly reduce costs.
-
Improved Stability: Immobilized enzymes often exhibit enhanced stability against changes in temperature and pH.
-
Simplified Product Purification: The ease of separating the enzyme from the reaction mixture simplifies the downstream processing of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Inactive Enzyme: The lipase may be denatured or expired. 2. Suboptimal Reaction Conditions: Temperature, pH, or solvent may not be ideal for the enzyme. 3. Substrate Inhibition: High concentrations of either the alcohol or fatty acid can inhibit the enzyme. | 1. Verify enzyme activity with a standard assay and check storage conditions. 2. Optimize reaction parameters such as temperature and substrate molar ratio. 3. Perform the reaction with varying substrate molar ratios to identify inhibitory concentrations. Consider a fed-batch approach where substrates are added gradually. |
| Reaction Rate Decreases Over Time | 1. Product Inhibition: Accumulation of this compound can inhibit the lipase. 2. Water Accumulation: Increased water concentration shifts the equilibrium towards hydrolysis. 3. Enzyme Denaturation: The enzyme may lose activity over time due to harsh reaction conditions. | 1. Consider in-situ product removal techniques. 2. Add molecular sieves or apply a vacuum to remove water. 3. Re-evaluate and optimize reaction temperature and solvent choice. |
| Poor Reusability of Immobilized Lipase | 1. Enzyme Leaching: The lipase may be detaching from the support. 2. Irreversible Denaturation: Reaction conditions may be damaging the enzyme. | 1. If using physical adsorption, consider a stronger immobilization method like covalent bonding. Optimize washing procedures between cycles. 2. Review and optimize reaction parameters to ensure they are within the enzyme's stable range. |
| Difficulty in Product Purification | 1. Presence of Unreacted Substrates: High amounts of remaining oleic acid or palmitoleyl alcohol. 2. Formation of Byproducts: Side reactions may be occurring. | 1. Optimize the substrate molar ratio to achieve higher conversion. Unreacted fatty acids can be removed by washing with a saturated sodium carbonate solution, and unreacted alcohol with ethanol. 2. Analyze the reaction mixture to identify byproducts and adjust reaction conditions to minimize their formation. |
Data Presentation
Table 1: Optimized Conditions for Lipase-Catalyzed Wax Ester Synthesis from Various Studies
| Lipase Source | Substrates | Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Dosage | Conversion Rate (%) | Reaction Time (h) | Reference |
| Candida sp. 99-125 (immobilized) | Oleic acid & Cetyl alcohol | 40 | 1:0.9 | 10% (w/w of oleic acid) | 98 | 8 | |
| Thermomyces lanuginosus (immobilized) | Stearic acid & Cetyl alcohol | 64 | 1:1 | 21% (w/v) | 91 | 1 | |
| Candida rugosa (immobilized) | Waste fish oil & Oleyl alcohol | 37 | 1:4 (oil:alcohol) | 15% (w/w of oil) | ~94 | 12 | |
| Novozyme 435 | Palm oil & Cetyl alcohol | 70 | - | 4 U/g | 79.6 | - | |
| NS 88011 | Ethylene glycol & Oleic acid | 70 | 1:2 | 1% (w/w) | >99 | 32 |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
This protocol provides a general starting point for the synthesis. Optimization of specific parameters is recommended.
Materials:
-
Palmitoleyl alcohol
-
Oleic acid
-
Immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM)
-
Solvent (optional, e.g., n-hexane or heptane)
-
Molecular sieves (3Å or 4Å), activated
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and hot plate or shaking incubator
-
Vacuum pump (optional)
Procedure:
-
Reactant Preparation: Add equimolar amounts of palmitoleyl alcohol and oleic acid to the reaction vessel. If using a solvent, add it at this stage.
-
Enzyme Addition: Add the immobilized lipase to the mixture. A typical starting concentration is 5-10% of the total substrate weight.
-
Water Removal: Add activated molecular sieves to the reaction mixture (e.g., 10% w/v) to adsorb the water produced. Alternatively, set up the reaction under a gentle vacuum.
-
Reaction Incubation: Place the reaction vessel on a magnetic stirrer/hot plate or in a shaking incubator. Set the desired temperature (e.g., 50-60°C) and agitation speed (e.g., 150-200 rpm).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them using techniques like gas chromatography (GC) or by determining the acid value of the mixture.
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by cooling the mixture and filtering to recover the immobilized lipase for reuse.
-
Product Purification: The crude product can be purified to remove unreacted substrates. Unreacted oleic acid can be removed by washing with a dilute alkaline solution (e.g., saturated sodium carbonate), and unreacted palmitoleyl alcohol can be removed by washing with a polar solvent like ethanol.
Visualizations
Caption: Workflow for the lipase-catalyzed synthesis of this compound.
Caption: Key parameters influencing the yield of this compound synthesis.
References
Troubleshooting low recovery of palmitoleyl oleate during lipid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the lipid extraction of palmitoleyl oleate, a common wax ester.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that can lead to low recovery of this compound during lipid extraction.
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a nonpolar wax ester, can stem from several factors throughout the extraction process. The primary causes include:
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical. This compound is highly nonpolar and requires a nonpolar solvent for efficient solubilization. Using solvents that are too polar will result in poor extraction yields.
-
Incomplete Cell Lysis: If the lipid is being extracted from a cellular matrix, incomplete disruption of the cells will prevent the solvent from accessing the intracellular lipids.
-
Suboptimal Extraction Conditions: Factors such as the solvent-to-sample ratio, extraction time, and temperature can significantly impact recovery.
-
Phase Separation Issues: During liquid-liquid extraction, poor phase separation can lead to the loss of the analyte in the aqueous phase.
-
Analyte Adsorption: this compound can adsorb to the surfaces of glassware and plasticware, leading to losses.
-
Degradation of the Wax Ester: Although generally stable, wax esters can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Q2: My recovery of this compound is consistently low. How can I improve my solvent extraction method?
To improve recovery, consider the following optimizations to your solvent system and extraction procedure:
-
Solvent Polarity: For the extraction of nonpolar lipids like wax esters, a nonpolar solvent such as n-hexane is highly effective.[1] Chlorinated solvents like chloroform are also efficient.[2] Often, a mixture of a nonpolar and a polar solvent (e.g., chloroform/methanol) is used to disrupt cell membranes and dissolve a wide range of lipids.[2][3]
-
Solvent-to-Sample Ratio: A higher solvent-to-sample ratio can improve extraction efficiency. The Folch method, which uses a 20:1 solvent-to-sample ratio, has been shown to yield higher amounts of lipids compared to the Bligh and Dyer method (4:1 ratio) for samples with high lipid content (>2%).[2]
-
Multiple Extractions: Performing multiple extractions of the sample and pooling the organic phases can significantly increase the yield.
-
Temperature: While elevated temperatures can increase extraction efficiency, they can also lead to the degradation of some lipids. For wax esters, extraction at room temperature is generally recommended to avoid potential hydrolysis.
Q3: I am using Solid-Phase Extraction (SPE) to isolate wax esters and experiencing low recovery. What should I troubleshoot?
Low recovery during SPE is a common issue. Here’s a systematic approach to troubleshooting:
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate for the nonpolar nature of this compound. Normal-phase sorbents like silica gel or alumina are commonly used for wax ester isolation.
-
Conditioning and Equilibration: Improper conditioning of the SPE cartridge can lead to poor retention. Ensure the sorbent is properly wetted with the appropriate solvents before loading the sample.
-
Sample Loading: The sample should be dissolved in a weak solvent that allows the wax ester to bind to the sorbent without passing through. The flow rate during sample loading should be slow and consistent (typically 1-2 mL/min) to ensure adequate interaction time.
-
Wash Step: The wash solvent should be strong enough to remove more polar impurities without eluting the wax ester. If you suspect premature elution, analyze the wash eluate for your compound of interest.
-
Elution Step: The elution solvent may not be strong enough to desorb the this compound from the sorbent. A nonpolar solvent like hexane or a mixture of hexane and a slightly more polar solvent like diethyl ether is typically used to elute wax esters from silica gel. Consider increasing the volume of the elution solvent or performing multiple elutions.
Q4: Can the presence of other lipids interfere with the recovery of this compound?
Yes, the sample matrix can significantly impact recovery.
-
Co-extraction of Polar Lipids: When using solvent systems like chloroform/methanol, more polar lipids such as phospholipids can be co-extracted. These can interfere with downstream analysis and may affect the phase separation during liquid-liquid extraction.
-
High Concentrations of Other Neutral Lipids: In samples rich in other neutral lipids like triglycerides, separation and purification of wax esters can be challenging and may require chromatographic techniques like SPE for effective isolation.
Q5: How can I prevent the degradation of this compound during extraction?
To prevent degradation, particularly hydrolysis of the ester bond, consider the following precautions:
-
Avoid Strong Acids and Bases: If acidic or basic conditions are necessary for other steps, they should be neutralized as quickly as possible.
-
Control Temperature: Perform extractions at room temperature or on ice to minimize the rate of potential degradation reactions.
-
Use an Inert Atmosphere: To prevent oxidation of the unsaturated fatty acid and alcohol moieties, it is advisable to work under an inert atmosphere, such as nitrogen or argon, especially if samples will be stored or processed over extended periods.
-
Add Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents can help prevent oxidative degradation.
Quantitative Data Summary
The following table summarizes expected recovery rates for wax esters using different extraction and isolation techniques. Note that actual recovery can vary depending on the specific sample matrix and experimental conditions.
| Method | Analyte | Sample Matrix | Typical Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | Wax Esters | Calanus Oil | ~78% of total lipids | |
| Hydrolysis of Isolated Wax Esters | Fatty Acids & Fatty Alcohols | Calanus Oil Wax Esters | ~61% of initial wax ester mass | |
| Folch Method (20:1 solvent/sample) | Total Lipids | Marine Tissue (>2% lipid) | Significantly higher than Bligh & Dyer | |
| Bligh & Dyer Method (4:1 solvent/sample) | Total Lipids | Marine Tissue (>2% lipid) | Underestimates lipid content by up to 50% compared to Folch in high-lipid samples |
Experimental Protocol: Isolation of Wax Esters using Solid-Phase Extraction (SPE)
This protocol describes a general method for the isolation of wax esters from a lipid extract using a silica gel SPE cartridge. This method is adapted from procedures used for the isolation of wax esters from natural oils.
Materials:
-
Lipid extract dissolved in a minimal amount of a nonpolar solvent (e.g., hexane or chloroform).
-
Silica gel SPE cartridge.
-
n-Hexane (or heptane).
-
Diethyl ether or chloroform/isopropanol.
-
Glass test tubes or vials for fraction collection.
-
SPE vacuum manifold.
-
Nitrogen gas stream for solvent evaporation.
Procedure:
-
Cartridge Conditioning:
-
Place the silica gel SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 10 mL of n-hexane to activate and condition the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dissolve the lipid extract in a small volume (e.g., 1-2 mL) of n-hexane.
-
Load the sample onto the conditioned SPE cartridge.
-
Allow the sample to slowly pass through the sorbent under gravity or with a gentle vacuum.
-
-
Washing (Elution of Nonpolar Impurities):
-
Wash the cartridge with 10-20 mL of n-hexane to elute very nonpolar compounds like hydrocarbons. Collect this fraction separately if desired.
-
-
Elution of Wax Esters:
-
Elute the wax esters from the cartridge using a solvent of slightly higher polarity. Common elution solvents for wax esters from silica include:
-
A mixture of n-hexane and diethyl ether (e.g., 98:2 v/v).
-
A mixture of chloroform and isopropanol (e.g., 2:1 v/v).
-
-
Collect the eluate in a clean, pre-weighed glass tube. The volume of the elution solvent will depend on the cartridge size and the amount of sample; typically, 20-50 mL is sufficient.
-
-
Solvent Evaporation and Recovery:
-
Evaporate the solvent from the collected fraction under a gentle stream of nitrogen gas at room temperature.
-
Once the solvent is completely evaporated, weigh the tube to determine the mass of the recovered wax esters.
-
The purified wax ester fraction can then be redissolved in a suitable solvent for downstream analysis (e.g., GC-MS, HPLC).
-
Mandatory Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A troubleshooting workflow for identifying and resolving common causes of low this compound recovery.
References
Identifying and characterizing impurities in synthetic palmitoleyl oleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in synthetic palmitoleyl oleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a wax ester, which is an ester of a fatty acid and a fatty alcohol.[1] Specifically, it is formed from the reaction of palmitoleyl alcohol and oleic acid. Due to their properties, synthetic esters like this compound have applications in various industries, including cosmetics, lubricants, and potentially as excipients in drug formulations.[2]
Q2: What are the likely sources of impurities in synthetic this compound?
Impurities in synthetic this compound can arise from several sources:
-
Raw Materials: The starting materials, palmitoleyl alcohol and oleic acid, may contain other fatty alcohols and fatty acids, respectively. For instance, commercial oleic acid is often a mixture containing other fatty acids like palmitic, stearic, and linoleic acid.[3]
-
Synthesis Process: The esterification reaction may not proceed to completion, leaving unreacted palmitoleyl alcohol and oleic acid in the final product. Side reactions, particularly at elevated temperatures, can also generate byproducts.[4][5]
-
Degradation: Exposure to high temperatures, oxygen, or light can lead to the degradation of this compound, forming oxidation products such as aldehydes and ketones.
-
Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may persist in the final product.
Q3: What are the common types of impurities found in synthetic this compound?
Common impurities to expect include:
-
Unreacted Starting Materials: Palmitoleyl alcohol and oleic acid.
-
Other Wax Esters: If the starting materials are not pure, other wax esters can be formed, such as palmitoleyl palmitate, palmitoleyl stearate, or oleyl oleate.
-
Byproducts of Side Reactions: Dehydration of palmitoleyl alcohol can lead to the formation of corresponding alkenes or ethers.
-
Oxidation Products: Aldehydes, ketones, and shorter-chain fatty acids can result from the cleavage of the double bonds in the palmitoleyl and oleate chains.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of synthetic this compound.
Gas Chromatography (GC) Troubleshooting
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active Sites in the Inlet or Column: Exposed silanol groups on the liner, column, or packing material can interact with the analytes. 2. Column Contamination: Buildup of non-volatile residues from previous injections. 3. Incorrect Column Installation: Column not positioned correctly in the inlet. | 1. Use a deactivated inlet liner. Regularly trim the first few centimeters of the column to remove active sites. 2. Bake out the column at a high temperature (within its specified limit). 3. Reinstall the column according to the manufacturer's instructions. |
| Peak Splitting or Shouldering | 1. Improper Column Cut: A jagged or uneven column cut can disrupt the sample band. 2. Solvent Mismatch: The injection solvent may not be compatible with the stationary phase. 3. Inlet Overload: Injecting too much sample can lead to poor peak shape. | 1. Recut the column end to ensure a clean, square cut. 2. Dissolve the sample in a solvent that is compatible with the stationary phase (e.g., hexane for a nonpolar column). 3. Reduce the injection volume or dilute the sample. |
| Ghost Peaks (Unexpected Peaks) | 1. Contaminated Carrier Gas: Impurities in the carrier gas can elute as peaks. 2. Septum Bleed: Small particles from the injection port septum can enter the column. 3. Carryover from Previous Injections: Residual sample from a previous run. | 1. Ensure high-purity carrier gas and use appropriate gas purifiers. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Run a blank solvent injection after a concentrated sample. Clean the syringe and injector port as needed. |
| No Peaks Detected | 1. Syringe Issue: The syringe may be clogged or not drawing up the sample correctly. 2. Incorrect Injector or Detector Settings: The injector or detector may not be at the correct temperature or turned on. 3. Major Leak in the System: A significant leak can prevent the sample from reaching the detector. | 1. Clean or replace the syringe. 2. Verify that the injector and detector temperatures and gas flows are set correctly. 3. Perform a leak check of the entire system. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The analyte may be interacting with active sites on the column packing. 2. Column Void: A void has formed at the head of the column. 3. Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte. | 1. Use a high-purity silica column or a column with end-capping. Add a small amount of a competitive agent (e.g., triethylamine) to the mobile phase. 2. Replace the column. Use a guard column to protect the analytical column. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Broadening | 1. Column Degradation: The stationary phase is breaking down or becoming contaminated. 2. High Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause band broadening. 3. Sample Overload: Injecting too much sample. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Use shorter, narrower-bore tubing where possible. 3. Reduce the injection volume or dilute the sample. |
| Unexpected Peaks | 1. Mobile Phase Contamination: Impurities in the solvents or additives. 2. Sample Carryover: Residuals from previous injections in the autosampler or injector valve. 3. Degradation of Sample in the Vial: The sample may be degrading while waiting for injection. | 1. Use fresh, HPLC-grade solvents and high-purity additives. Filter the mobile phase. 2. Implement a robust needle wash procedure in the autosampler method. 3. Use amber vials for light-sensitive samples and consider cooling the autosampler tray. |
| Irreproducible Retention Times | 1. Pump Issues: Fluctuations in mobile phase composition or flow rate. 2. Column Temperature Fluctuations: The column temperature is not stable. 3. Leaking System: A leak in the pump, injector, or fittings. | 1. Degas the mobile phase. Check pump seals and check valves for wear. 2. Use a column oven to maintain a constant temperature. 3. Systematically check all fittings for leaks. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol is designed for the separation and identification of this compound and potential impurities.
-
Sample Preparation:
-
Dissolve the synthetic this compound sample in hexane or toluene to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 15°C/min.
-
Ramp 2: Increase to 250°C at 5°C/min.
-
Ramp 3: Increase to 320°C at 20°C/min, hold for 12 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-700.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of an internal or external standard.
-
Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Analysis
This protocol is suitable for the analysis of a broader range of impurities, including less volatile and thermally labile compounds.
-
Sample Preparation:
-
Dissolve the synthetic this compound sample in a mixture of isopropanol and hexane (1:1, v/v) to a final concentration of 1 mg/mL.
-
-
HPLC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.
-
Column: Agilent ZORBAX RRHD C18 (100 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient Program:
-
Start with 30% B, hold for 2 minutes.
-
Increase to 100% B over 18 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular ions of this compound and potential impurities.
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of impurities by fragmentation analysis.
-
Data Presentation
Table 1: Common Impurities in Synthetic this compound and their Identification Method
| Impurity | Potential Origin | Typical Analytical Method for Identification |
| Palmitoleyl Alcohol | Unreacted starting material | GC-MS, HPLC-MS |
| Oleic Acid | Unreacted starting material | GC-MS (after derivatization), HPLC-MS |
| Palmitoleyl Palmitate | Reaction with palmitic acid impurity in oleic acid | GC-MS, HPLC-MS |
| Oleyl Oleate | Reaction of oleic acid with oleyl alcohol (if present as impurity) | GC-MS, HPLC-MS |
| Palmitoleyl Alkenes/Ethers | Side reaction (dehydration) of palmitoleyl alcohol | GC-MS |
| Aldehydes/Ketones | Oxidation of double bonds | GC-MS, HPLC-MS |
Table 2: Example GC-MS Retention Times and Key Mass Fragments for Identification
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Palmitoleyl Alcohol | ~15 | 222, 207, 69, 55 |
| Oleic Acid (as methyl ester) | ~17 | 296 (M+), 264, 222, 55 |
| This compound | ~25 | 504 (M+), 264, 246, 222 |
| Oleyl Oleate | ~26 | 532 (M+), 264, 262 |
Note: Retention times are approximate and will vary depending on the specific GC system and conditions.
Visualizations
Caption: Experimental workflow for the identification and characterization of impurities.
Caption: Logical workflow for troubleshooting unexpected peaks in chromatographic analysis.
References
Strategies for resolving co-eluting isomers of palmitoleyl oleate in HPLC
This guide provides troubleshooting strategies and frequently asked questions for resolving co-eluting isomers of palmitoleyl oleate and similar lipid molecules in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why are the positional isomers of this compound co-eluting on my standard reversed-phase HPLC system?
A1: Positional isomers of this compound have identical molecular weights and very similar chemical structures and polarities. Standard reversed-phase columns, like C18, primarily separate molecules based on hydrophobicity. Since the isomers have the same carbon number and degree of unsaturation, their hydrophobic character is nearly identical, leading to insufficient differential interaction with the stationary phase and, consequently, co-elution.[1] Achieving separation requires enhancing the selectivity of the chromatographic system to recognize the subtle differences in their molecular shape or the position of the double bonds.
Q2: What are the primary HPLC strategies to resolve these co-eluting lipid isomers?
A2: The two main strategies involve modifying the stationary phase chemistry or the mobile phase to exploit subtle differences between the isomers:
-
High Shape-Selectivity Reversed-Phase HPLC: This involves using stationary phases like C30 or polymeric C18 that can differentiate isomers based on their molecular shape and rigidity.[2][3][4]
-
Silver-Ion (Ag+) HPLC: This technique uses a stationary phase or a mobile phase additive containing silver ions.[5] The silver ions form reversible π-complexes with the double bonds of the lipid isomers. The strength of this interaction depends on the position and geometry (cis/trans) of the double bonds, allowing for powerful separation.
Q3: Can I improve separation on my existing C18 column without changing it?
A3: While challenging, some improvement may be possible. The most effective parameters to adjust are column temperature and mobile phase composition. Lowering the column temperature can sometimes enhance the resolution of positional isomers on certain types of C18 columns (e.g., polymeric ODS). Additionally, systematically optimizing the organic solvents in your mobile phase (e.g., switching between methanol and acetonitrile, or altering their ratios) can sometimes influence selectivity. However, for robust separation of these challenging isomers, switching to a more selective column is often necessary.
Q4: How does column temperature affect the separation of lipid isomers?
A4: Temperature is a critical parameter that can have different effects depending on the separation mode.
-
In Reversed-Phase HPLC , increasing temperature generally decreases retention time by reducing mobile phase viscosity. However, changing the temperature can also alter selectivity, potentially improving or worsening the resolution of closely eluting compounds. For some lipid isomers, lower temperatures have been shown to provide the best resolution.
-
In Silver-Ion HPLC , the effect can be counterintuitive. For certain mobile phases (e.g., hexane-based), increasing the temperature can unexpectedly increase the retention of unsaturated compounds, an effect that is more pronounced for cis isomers. This is because the stability of the silver-ion/double-bond complex is affected by temperature.
Troubleshooting Guide: Resolving Co-eluting Isomers
This section provides a step-by-step approach to troubleshoot and resolve the co-elution of this compound isomers.
Problem: My this compound isomers show poor or no separation on a standard C18 column.
This is the most common starting point. Before investing in new columns, the existing method should be fully optimized.
Solution 1: Optimize Mobile Phase and Temperature
-
Rationale: Adjusting the mobile phase composition and column temperature are the most accessible ways to alter chromatographic selectivity.
-
Steps:
-
Change Organic Modifier: If using acetonitrile, switch to methanol or an isopropanol-containing mobile phase, or vice-versa. The different solvent properties can alter interactions with the stationary phase.
-
Optimize Gradient: If using a gradient, adjust the slope. A shallower gradient provides more time for the isomers to interact with the stationary phase, potentially improving resolution.
-
Adjust Temperature: Systematically vary the column temperature. Start at a typical temperature (e.g., 30-40°C) and then analyze at lower (e.g., 10°C, 15°C) and higher temperatures. In reversed-phase liquid chromatography, a 1°C rise in temperature can reduce retention time by 1-2%.
-
Solution 2: Switch to a High Shape-Selectivity Column (C30)
-
Rationale: C30 columns have longer alkyl chains than C18 columns, which provides superior "shape selectivity." This allows the stationary phase to better distinguish between the subtle structural differences of long-chain hydrophobic isomers.
-
Steps:
-
Install a C30 column of similar dimensions to your C18 column.
-
Begin with the mobile phase conditions that provided the best (though inadequate) separation on the C18 column.
-
Re-optimize the mobile phase gradient and temperature for the C30 column, as the retention characteristics will be different. C30 columns often provide higher resolution for lipid analysis compared to C18.
-
Problem: Isomers still co-elute after optimizing reversed-phase conditions.
If high shape-selectivity columns like C30 do not provide baseline resolution, a different separation mechanism is required.
Solution 3: Implement Silver-Ion Chromatography (Ag-HPLC)
-
Rationale: Ag-HPLC is a powerful technique that separates lipids based on the number, position, and configuration of double bonds. The interaction of silver ions with the π-electrons of the double bonds provides a highly selective retention mechanism that is orthogonal to separation by hydrophobicity.
-
Steps:
-
Acquire a Silver-Ion Column: The most common approach is to use a commercially available column where silver ions are bonded to a silica or ion-exchange substrate (e.g., Nucleosil 5SA).
-
Select a Non-Aqueous Mobile Phase: Mobile phases often consist of solvents like hexane, dichloromethane, toluene, ethyl acetate, or acetonitrile.
-
Develop a Gradient: Start with a weak solvent (e.g., hexane or toluene) and gradually introduce a stronger, more polar solvent (e.g., ethyl acetate or acetonitrile) to elute the isomers.
-
Optimize Temperature: As noted, temperature is a critical parameter. Test a range, for example, from 10°C to 40°C, as the optimal temperature may be lower than in RP-HPLC.
-
Quantitative Data Summary
The following tables summarize key parameters and comparisons for different chromatographic approaches.
Table 1: Comparison of HPLC Column Chemistries for Isomer Separation
| Feature | Standard C18 | Polymeric C18 / C30 | Silver-Ion (Ag+) |
| Primary Separation Mechanism | Hydrophobicity | Hydrophobicity & Shape Selectivity | π-complexation with double bonds |
| Effectiveness for Positional Isomers | Low | Moderate to High | Very High |
| Typical Mobile Phases | Acetonitrile/Methanol/Water mixtures | Acetonitrile/Isopropanol/Acetone mixtures | Hexane/Dichloromethane/Acetonitrile |
| Key Advantage | Widely available, general purpose | Enhanced resolution for structural isomers over C18 | Superior selectivity for unsaturated isomers |
| Key Disadvantage | Poor selectivity for isomers | More expensive than C18 | Column can be less stable, requires specific mobile phases |
Table 2: General Effect of Temperature on Isomer Resolution
| Chromatography Mode | Temperature Change | General Effect on Retention | Potential Impact on Resolution | Reference |
| Reversed-Phase (RP-HPLC) | Increase | Decrease | Can improve or decrease selectivity | |
| Reversed-Phase (RP-HPLC) | Decrease | Increase | Often improves resolution for TAG positional isomers | |
| Silver-Ion (Ag-HPLC) | Increase | Can increase retention (mobile phase dependent) | Can alter selectivity, lower temp often better |
Experimental Protocols
Protocol 1: Method Development using a C30 Column
This protocol outlines a starting point for separating this compound isomers on a C30 reversed-phase column.
-
Column: C30, 4.6 x 150 mm, 5 µm (or similar dimensions).
-
Mobile Phase A: Acetonitrile/Water (90:10 v/v).
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 10 µL.
-
Detector: ELSD, CAD, or MS.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 25.0 70 25.1 100 30.0 100 30.1 30 | 35.0 | 30 |
-
Optimization: Adjust the gradient slope (e.g., extend the time to 70% B) and the column temperature (test in 5°C increments from 10°C to 40°C) to maximize resolution.
Protocol 2: Method Development using Silver-Ion HPLC
This protocol provides a starting method for Ag-HPLC, which is highly effective for separating unsaturated isomers.
-
Column: Silver-ion column (e.g., ChromSpher 5 Lipids), 4.6 x 250 mm.
-
Mobile Phase A: Hexane/Acetonitrile (99:1 v/v).
-
Mobile Phase B: Hexane/Acetonitrile (90:10 v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 20 µL.
-
Detector: ELSD or MS (UV detection is limited due to solvent absorbance).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 0 20.0 100 25.0 100 25.1 0 | 30.0 | 0 |
-
Optimization: The percentage of the polar solvent (acetonitrile) is the most critical parameter. Adjust the gradient slope and initial/final concentrations. Test different column temperatures, as lower temperatures can improve resolution.
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting lipid isomers.
Caption: Contrasting separation mechanisms of RP-HPLC and Silver-Ion HPLC.
Caption: Experimental workflow for analysis using Silver-Ion HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
Validation & Comparative
A Head-to-Head Comparison of LC-MS and GC-FID for Palmitoleyl Oleate Quantification
In the landscape of analytical chemistry, the precise quantification of lipid species is paramount for researchers, scientists, and drug development professionals. Palmitoleyl oleate, a wax ester composed of palmitoleic acid and oleic acid, is a molecule of interest in various biological and industrial contexts. The choice of analytical methodology for its quantification is critical and largely depends on the specific requirements of the study, including sensitivity, selectivity, and the need for structural information. This guide provides an objective, data-supported comparison of two prominent analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Principle of a Head-to-Head Comparison
This guide will delve into the fundamental principles of both LC-MS and GC-FID, followed by a detailed comparison of their performance characteristics for the quantification of long-chain wax esters like this compound. We will explore key analytical parameters such as sensitivity, specificity, sample preparation complexity, and throughput. The advantages and limitations of each technique will be highlighted to aid in the selection of the most appropriate method for a given research question.
Quantitative Data Summary
The following table summarizes the typical quantitative performance characteristics of LC-MS and GC-FID for the analysis of fatty acid esters, providing a comparative overview. Data is aggregated from various studies on similar analytes due to the limited availability of direct comparative studies on this compound.
| Parameter | LC-MS/MS | GC-FID | Source(s) |
| Limit of Detection (LOD) | 70-150 µg/kg (for glycidyl esters) | ~2.5 mg/kg (for wax esters in oil) | [1][2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL (for oleyl palmitamide) | Down to 6 ng (for FAMEs) | [3][4] |
| Linearity (R²) | > 0.99 | > 0.99 | [4] |
| Precision (RSD%) | < 10% | < 10% | |
| Accuracy (Recovery %) | 84% to 108% | 86–120% |
Methodology Deep Dive: Experimental Protocols
LC-MS Protocol for Intact Wax Ester Quantification
This protocol is a representative method for the analysis of intact wax esters, adaptable for this compound.
1. Sample Preparation:
-
For oil samples, a simple dilution in an appropriate organic solvent (e.g., acetone, isopropanol/methanol mixture) is often sufficient.
-
Solid samples may require extraction using a suitable solvent system like chloroform/methanol.
-
For complex matrices, a solid-phase extraction (SPE) step using a C18 or silica cartridge can be employed to purify the wax ester fraction.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be water with 0.1% formic acid, and Mobile Phase B could be an organic solvent mixture like isopropanol/acetonitrile (1:1, v/v) with 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 30% B, increase to 100% B over 15 minutes, hold for 3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: A flow rate of around 400 µL/min is common.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is frequently used for wax esters, often detecting the protonated molecule [M+H]⁺ or adducts like [M+NH₄]⁺. Atmospheric Pressure Chemical Ionization (APCI) is another option.
-
Scan Mode: For quantification, Multiple Reaction Monitoring (MRM) is the preferred scan type on a tandem mass spectrometer (MS/MS) due to its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion would be the m/z of the protonated this compound, and product ions would be determined by infusing a standard and observing its fragmentation. Fragmentation often occurs at the ester bond.
GC-FID Protocol for Wax Ester Quantification (as FAMEs)
This protocol outlines a typical workflow for analyzing the fatty acid constituents of wax esters after derivatization.
1. Sample Preparation (Transesterification):
-
The wax esters in the sample are converted to their corresponding fatty acid methyl esters (FAMEs).
-
A common method involves saponification with a base (e.g., methanolic KOH) followed by methylation using an acid catalyst (e.g., BF₃ in methanol or methanolic HCl).
-
The resulting FAMEs (in this case, methyl palmitoleate and methyl oleate) are then extracted into an organic solvent like hexane or heptane.
2. Gas Chromatography (GC) Conditions:
-
Column: A polar capillary column, such as a DB-Wax or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for FAME separation.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Inlet: A split/splitless inlet is used, with the temperature typically set to 250°C.
-
Oven Temperature Program: A temperature gradient is essential for good separation. For example, the oven temperature could start at 50°C, ramp up to 200°C at 25°C/min, then increase to 230°C at 3°C/min, and hold for a few minutes.
3. Flame Ionization Detector (FID) Conditions:
-
Temperature: The detector temperature is typically set higher than the final oven temperature, for example, at 280°C.
-
Gas Flows: Hydrogen and air flows need to be optimized for the specific instrument to ensure a stable flame and sensitive detection.
Visualizing the Methodologies
To better understand the workflows and decision-making process, the following diagrams have been generated using Graphviz.
Caption: Comparative experimental workflows for LC-MS and GC-FID.
Caption: Decision tree for selecting between LC-MS and GC-FID.
Head-to-Head Comparison
| Feature | LC-MS | GC-FID |
| Analyte Form | Intact wax ester (this compound) | Fatty acid methyl esters (FAMEs) after derivatization |
| Specificity | Very high, especially with MS/MS, allowing for isomer differentiation. | Good, based on retention time. Co-elution of isomers can be an issue. |
| Sensitivity | Generally higher, capable of detecting very low concentrations. | Robust and sensitive, but may have higher detection limits for some compounds compared to LC-MS/MS. |
| Sample Preparation | Can be very simple (dilute and shoot). More complex matrices may require cleanup. | Requires a mandatory chemical derivatization step (transesterification), which can be time-consuming and introduce variability. |
| Structural Information | Provides molecular weight and fragmentation data, aiding in structural elucidation and confirmation. | Provides retention time data. Identification relies on comparison with standards. For structural information, a GC-MS system is needed. |
| Throughput | Can be lower due to longer run times and potential for matrix effects requiring more rigorous method development. | Generally higher throughput for routine analysis once the derivatization protocol is established. |
| Robustness | Can be more susceptible to matrix effects and ion suppression. | Considered a very robust and reliable technique for routine quantitative analysis. |
| Cost | Higher initial instrument cost and ongoing maintenance expenses. | Lower initial instrument cost and generally lower operational costs. |
| Volatility Requirement | Not limited by analyte volatility. | Requires analytes to be volatile or be made volatile through derivatization. |
Conclusion and Recommendations
The choice between LC-MS and GC-FID for the quantification of this compound is not a matter of one technique being universally superior to the other, but rather which is better suited for the specific analytical goal.
LC-MS is the recommended technique when:
-
The quantification of the intact this compound molecule is required.
-
High sensitivity and specificity are paramount, especially in complex biological matrices.
-
Structural confirmation of the analyte is necessary.
-
Analysis of other non-volatile lipids in the same run is desired.
GC-FID is a suitable and cost-effective choice when:
-
The primary goal is to determine the fatty acid profile of the sample, and information about the intact wax ester is not needed.
-
A robust, high-throughput, and routine analytical method is required.
-
The laboratory has extensive experience with FAME analysis and established derivatization protocols.
-
Budgetary constraints are a significant consideration.
References
- 1. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Fatty Acid Methyl Esters in Various Biological Matrices by LC-DAD and LC-MS after One-Step Transesterification [agris.fao.org]
A Comparative Analysis of the Biological Activities of Palmitoleyl Oleate and Jojoba Oil Wax Esters
For Immediate Release
This guide provides a detailed comparison of the biological activities of palmitoleyl oleate and jojoba oil wax esters, targeting researchers, scientists, and drug development professionals. The information presented is based on available scientific literature and aims to offer an objective comparison supported by experimental data.
Introduction
This compound is a wax ester composed of palmitoleic acid and oleic acid. While specific research on the biological activities of this particular ester is limited, the properties of its constituent fatty acid, palmitoleic acid (an omega-7 fatty acid), have been studied. Jojoba oil, conversely, is not a true oil but a liquid wax ester mixture derived from the seeds of the Simmondsia chinensis plant. It has a long history of use in skincare and has been the subject of numerous studies investigating its biological effects. This guide will compare the known activities of jojoba oil wax esters with the documented activities of palmitoleic acid, a key component of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data found in the literature for the biological activities of Jojoba Oil and Palmitoleic Acid.
| Biological Activity | Parameter | Jojoba Oil | Palmitoleic Acid | Reference Compound/Vehicle |
| Skin Barrier Function | Transepidermal Water Loss (TEWL) | ▼ Decrease observed within 24 hours | ▼ Significant improvement after 12 weeks (oral) | Placebo (Corn Oil) |
| Skin Hydration | ▲ 30% increase within 30 minutes | ▲ Significant improvement after 12 weeks (oral) | Placebo (Corn Oil) | |
| Anti-inflammatory Activity | IL-6 Reduction | ▼ ~30% (ex vivo, LPS-induced) | ▼ 90% and 81.8% at 25 and 50 µM (in lymphocytes) | Control |
| TNF-α Reduction | ▼ Reduced to levels comparable to dexamethasone (ex vivo, LPS-induced) | ▼ 23.6% and 47.4% at 25 and 50 µM (in lymphocytes) | Control | |
| IL-8 Reduction | ▼ ~30% (ex vivo, LPS-induced) | - | - | |
| Antioxidant Activity | DPPH Radical Scavenging | IC50: 99.18 µg/ml | Data not available | Ascorbic Acid (IC50: 14.20 µg/ml) |
Detailed Biological Activities
Skin Barrier Function and Moisturization
Jojoba Oil: Jojoba oil is well-documented for its moisturizing and skin barrier-enhancing properties. Its chemical structure is remarkably similar to human sebum, which allows it to be easily absorbed without disrupting the skin's natural barrier. Studies have shown that jojoba oil can form a protective layer on the skin, which helps to reduce transepidermal water loss (TEWL) and lock in moisture. One clinical study demonstrated a significant decrease in TEWL within 24 hours of application and a 30% increase in skin hydration within the first 30 minutes.
Palmitoleic Acid: Oral supplementation with palmitoleic acid has been shown to significantly improve skin barrier function. A 12-week, randomized, double-blind, placebo-controlled study found that daily intake of palmitoleic acid led to a significant improvement in both skin hydration and TEWL compared to the control group. This suggests that palmitoleic acid can contribute to the maintenance of a healthy skin barrier from within.
Anti-inflammatory Effects
Jojoba Oil: Jojoba oil exhibits notable anti-inflammatory properties. In an ex vivo study on human skin, jojoba wax was found to reduce the secretion of the pro-inflammatory cytokines IL-6 and IL-8 by approximately 30% and lowered TNF-α to levels comparable to the anti-inflammatory drug dexamethasone. These effects are attributed to the modulation of key cellular and molecular inflammatory signals.
Palmitoleic Acid: Palmitoleic acid has demonstrated potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, palmitoleic acid can suppress the production of inflammatory cytokines. In human lymphocytes, palmitoleic acid significantly reduced the production of IL-6 and TNF-α.
Antioxidant Activity
Jojoba Oil: Jojoba oil contains natural antioxidants, such as vitamin E, which help to protect the skin from oxidative stress caused by free radicals. In vitro studies have quantified its antioxidant capacity using the DPPH radical scavenging assay, showing an IC50 value of 99.18 µg/ml. While this is less potent than the reference antioxidant ascorbic acid (IC50: 14.20 µg/ml), it still indicates a significant ability to neutralize free radicals.
Palmitoleic Acid: While specific IC50 values for palmitoleic acid in DPPH or ABTS assays were not found in the reviewed literature, studies have indicated its antioxidant properties. It has been shown to protect endothelial cells from oxidative stress. The lack of direct quantitative comparison with jojoba oil in this area warrants further research.
Experimental Protocols
Measurement of Transepidermal Water Loss (TEWL) and Skin Hydration
-
Objective: To assess the effect of a topical agent on skin barrier function and hydration.
-
Apparatus: Tewameter® for TEWL measurement and Corneometer® for skin hydration.
-
Procedure:
-
A baseline measurement of TEWL and skin hydration is taken from a defined area on the forearm of the subjects.
-
The test material (e.g., Jojoba oil) is applied to the test area.
-
Measurements are repeated at specified time intervals (e.g., 30 minutes, 24 hours, 14 days, 28 days).
-
The TEWL is measured in g/h/m², and skin hydration is measured in arbitrary units.
-
Changes from baseline are calculated and compared to a control or vehicle-treated area.
-
In Vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages
-
Objective: To determine the anti-inflammatory potential of a compound by measuring its effect on cytokine production in stimulated immune cells.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
RAW 264.7 cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Palmitoleic acid) for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.
-
DPPH and ABTS Radical Scavenging Assays
-
Objective: To measure the in vitro antioxidant capacity of a substance.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation solution, Trolox or Ascorbic Acid as a standard.
-
DPPH Assay Procedure:
-
Various concentrations of the test substance are added to a DPPH solution in a 96-well plate.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated.
-
The IC50 value (the concentration of the substance required to scavenge 50% of the DPPH radicals) is determined.
-
-
ABTS Assay Procedure:
-
The ABTS radical cation is generated by reacting ABTS with potassium persulfate.
-
Various concentrations of the test substance are added to the ABTS radical solution.
-
After a short incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of radical scavenging activity is calculated.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizations
Workflow for assessing skin barrier function.
Palmitoleic acid's inhibition of the NF-κB pathway.
Conclusion
Both jojoba oil wax esters and palmitoleic acid (a component of this compound) exhibit significant biological activities beneficial for skin health. Jojoba oil demonstrates strong moisturizing and skin barrier repair effects upon topical application, along with anti-inflammatory and antioxidant properties. Palmitoleic acid, particularly when administered orally, also improves skin barrier function and shows potent anti-inflammatory activity through the inhibition of the NF-κB pathway.
For topical applications aimed at immediate moisturization and barrier support, jojoba oil is a well-established option with a substantial body of evidence. This compound, by virtue of its palmitoleic acid content, is likely to possess anti-inflammatory and skin-conditioning properties, though more direct research on this specific wax ester is needed to fully elucidate its efficacy and mechanisms of action in comparison to jojoba oil. Researchers and drug development professionals are encouraged to consider the distinct profiles of these compounds when formulating new dermatological and cosmetic products.
A Comparative Analysis of Palmitoleyl Oleate and Triacontyl Palmitate on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of palmitoleyl oleate and triacontyl palmitate on the fluidity of cellular membranes. The information presented herein is supported by established principles of membrane biophysics and includes detailed experimental protocols for researchers seeking to verify these findings.
Introduction
Membrane fluidity, a critical parameter for cellular function, is largely determined by the composition of its lipid bilayer. The degree of saturation of the fatty acyl chains within membrane lipids is a key determinant of fluidity. Unsaturated fatty acids, with their characteristic "kinks," disrupt the tight packing of lipids, leading to a more fluid membrane. Conversely, saturated fatty acids have straight chains that allow for tight packing, resulting in a more rigid, or less fluid, membrane.
This guide focuses on two wax esters: this compound and triacontyl palmitate. This compound is a doubly unsaturated wax ester, derived from palmitoleyl alcohol and oleic acid. In contrast, triacontyl palmitate is a fully saturated wax ester, composed of triacontanol and palmitic acid. Based on their respective structures, a clear hypothesis can be formed regarding their differential effects on membrane fluidity.
Structural Comparison and Predicted Effects on Membrane Fluidity
| Compound | Chemical Structure | Saturation | Predicted Effect on Membrane Fluidity |
| This compound | [(Z)-hexadec-9-enyl] (Z)-octadec-9-enoate[1] | Doubly Unsaturated | Increase Fluidity: The two cis double bonds in the acyl chains of this compound introduce significant kinks, preventing tight packing of the lipid molecules. This disruption of ordered packing is expected to increase the fluidity of the cell membrane. |
| Triacontyl Palmitate | triacontyl hexadecanoate[2][3] | Fully Saturated | Decrease Fluidity: The long, straight, and fully saturated acyl chains of triacontyl palmitate allow for strong van der Waals interactions and tight packing within the lipid bilayer. This ordered arrangement is predicted to decrease membrane fluidity, leading to a more rigid membrane structure. |
Experimental Protocols for Measuring Membrane Fluidity
To empirically determine the effects of these wax esters on membrane fluidity, two primary fluorescence-based methods are recommended: Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (DPH) and Laurdan Generalized Polarization (GP).
Fluorescence Anisotropy with DPH
This technique measures the rotational mobility of the hydrophobic probe DPH embedded within the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
Materials:
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Liposomes or isolated cell membranes
-
This compound
-
Triacontyl palmitate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer with polarization filters
Procedure:
-
Liposome/Membrane Preparation: Prepare a suspension of liposomes or isolated cell membranes in PBS.
-
Probe Incorporation: Add DPH to the membrane suspension to a final concentration of 1 µM. Incubate in the dark at 37°C for 30-60 minutes to allow the probe to incorporate into the lipid bilayer.
-
Treatment: Divide the labeled membrane suspension into three groups: control (no treatment), treatment with this compound, and treatment with triacontyl palmitate. Add the respective wax esters at the desired concentrations and incubate for a specified period.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 450 nm.
-
Measure the fluorescence intensities parallel (Ivv) and perpendicular (Ivh) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following equation:
-
r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)
-
Where G is the grating correction factor of the instrument.
-
-
-
Data Analysis: Compare the anisotropy values between the control and treated groups. A lower anisotropy value in the this compound group would indicate increased membrane fluidity, while a higher value in the triacontyl palmitate group would suggest decreased fluidity.
Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment, which is related to water penetration into the membrane and thus lipid packing. An increase in membrane fluidity leads to a decrease in the GP value.[4][5]
Materials:
-
6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan)
-
Liposomes or cultured cells
-
This compound
-
Triacontyl palmitate
-
Cell culture medium or PBS, pH 7.4
-
Spectrofluorometer or fluorescence microscope
Procedure:
-
Cell/Liposome Labeling:
-
For cells: Incubate cultured cells with 5-10 µM Laurdan in culture medium for 30-60 minutes at 37°C.
-
For liposomes: Incorporate Laurdan during the liposome preparation process or add it to the pre-formed liposome suspension.
-
-
Washing: Wash the cells or liposomes twice with PBS to remove excess probe.
-
Treatment: Resuspend the labeled cells or liposomes in fresh medium or PBS and treat with this compound or triacontyl palmitate at the desired concentrations.
-
Fluorescence Measurement:
-
Excite the sample at 350 nm.
-
Measure the emission intensities at 440 nm (I440, corresponding to the gel phase) and 490 nm (I490, corresponding to the liquid-crystalline phase).
-
Calculate the GP value using the formula:
-
GP = (I440 - I490) / (I440 + I490)
-
-
-
Data Analysis: A lower GP value for the this compound-treated sample would indicate an increase in membrane fluidity, whereas a higher GP value for the triacontyl palmitate-treated sample would suggest a decrease in fluidity.
Visualization of Experimental and Signaling Pathways
Experimental Workflow for Membrane Fluidity Measurement
References
- 1. This compound | C34H64O2 | CID 5364678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triacontyl Palmitate|6027-71-0|Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitoleic Acid Demonstrates Superior Anti-Inflammatory Properties Compared to Oleic Acid
A comprehensive analysis of in vitro and in vivo studies indicates that palmitoleic acid exhibits more potent anti-inflammatory effects than oleic acid, suggesting its potential as a therapeutic agent for inflammatory conditions. This comparison guide synthesizes key experimental findings on their impact on inflammatory markers and signaling pathways, providing valuable insights for researchers, scientists, and drug development professionals.
Palmitoleic acid, a monounsaturated fatty acid, has been shown to significantly reduce the production of key pro-inflammatory cytokines and downregulate the expression of genes involved in inflammatory pathways. In contrast, oleic acid, another common monounsaturated fatty acid, demonstrates less consistent and generally weaker anti-inflammatory activity. This guide provides a detailed comparison of their effects, supported by experimental data and methodologies, to inform future research and drug development efforts.
Comparative Analysis of Anti-Inflammatory Effects
Experimental data from studies on human endothelial cells and in vivo animal models consistently highlight the superior anti-inflammatory potential of palmitoleic acid over oleic acid.
A key in vitro study directly compared the effects of palmitoleic acid (POA), oleic acid (OA), and palmitic acid (PA) on tumor necrosis factor-alpha (TNF-α)-stimulated human endothelial cells (EAHy926 cell line). The results demonstrated that while palmitic acid enhanced the production of pro-inflammatory cytokines, palmitoleic acid actively suppressed them. Oleic acid, in this context, showed no significant effect on the production of these inflammatory markers.[1][2]
Specifically, palmitoleic acid was found to decrease the production of monocyte chemotactic protein-1 (MCP-1), interleukin-6 (IL-6), and interleukin-8 (IL-8) compared to palmitic acid.[1][2] Furthermore, at the genetic level, palmitoleic acid downregulated the expression of genes for NFκB, cyclooxygenase-2 (COX-2), MCP-1, and IL-6, while upregulating the expression of the anti-inflammatory peroxisome proliferator-activated receptor-alpha (PPAR-α) gene.[1]
In an in vivo prediabetic rat model, supplementation with palmitoleic acid led to a marked decrease in proinflammatory cytokine production by visceral adipose tissue, which can help alleviate chronic inflammation. While oleic acid also showed some beneficial effects on inflammation by modulating arachidonic acid metabolism, the effects of palmitoleic acid on cytokine secretion were more pronounced.
The following table summarizes the key quantitative data from these comparative studies:
| Inflammatory Marker | Cell/Animal Model | Palmitoleic Acid (POA) Effect | Oleic Acid (OA) Effect | Reference |
| IL-6 Production | Human Endothelial Cells (EAHy926) | Decreased vs. PA | No significant effect | |
| IL-8 Production | Human Endothelial Cells (EAHy926) | Decreased vs. PA | No significant effect | |
| MCP-1 Production | Human Endothelial Cells (EAHy926) | Decreased vs. PA | No significant effect | |
| NFκB Gene Expression | Human Endothelial Cells (EAHy926) | Decreased | - | |
| COX-2 Gene Expression | Human Endothelial Cells (EAHy926) | Decreased | - | |
| MCP-1 Gene Expression | Human Endothelial Cells (EAHy926) | Decreased | - | |
| IL-6 Gene Expression | Human Endothelial Cells (EAHy926) | Decreased | - | |
| PPAR-α Gene Expression | Human Endothelial Cells (EAHy926) | Upregulated | - | |
| Proinflammatory Cytokine Production | Prediabetic Rats (Visceral Adipose Tissue) | Markedly Decreased | Improved inflammation via AA metabolism |
Key Signaling Pathways
The anti-inflammatory effects of palmitoleic acid are largely attributed to its ability to modulate key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.
Inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, resulting in the production of cytokines like TNF-α, IL-6, and IL-1β. Palmitoleic acid has been shown to inhibit this pathway, thereby reducing the inflammatory response.
Experimental Protocols
To provide a clear understanding of the methodologies used to generate the data presented, this section details the key experimental protocols.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a typical workflow for evaluating the anti-inflammatory effects of fatty acids on LPS-stimulated macrophages.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Conditions: Cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of palmitoleic acid or oleic acid for a specific duration (e.g., 2-24 hours). Following pre-treatment, cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).
2. Measurement of Inflammatory Markers:
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement (Griess Assay): The production of nitric oxide, another inflammatory mediator, can be assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Western Blot Analysis of NF-κB Pathway
This protocol details the steps for analyzing the activation of the NF-κB signaling pathway by examining the phosphorylation and total protein levels of key pathway components.
1. Protein Extraction:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain whole-cell extracts.
-
The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Conclusion
The available experimental evidence strongly suggests that palmitoleic acid possesses more potent anti-inflammatory properties than oleic acid. Its ability to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways, such as the NF-κB pathway, highlights its potential as a valuable tool in the development of novel anti-inflammatory therapies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of these fatty acids. Further direct comparative studies are warranted to fully elucidate their mechanisms of action and to explore their efficacy in various inflammatory disease models.
References
- 1. [PDF] Palmitoleic Acid has Stronger Anti‐Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids | Semantic Scholar [semanticscholar.org]
- 2. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Palmitoleyl Oleate Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of palmitoleyl oleate, a wax ester, in human plasma. Given the limited availability of specifically validated methods for this compound, this document outlines two robust analytical approaches—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—based on established protocols for the analysis of similar long-chain fatty acid esters and wax esters. The guide includes detailed experimental protocols, a comparative analysis of validation parameters, and visualizations of a relevant biological signaling pathway and the analytical workflow.
Introduction
This compound is a wax ester composed of palmitoleic acid and oleic acid. While the individual roles of these fatty acids in metabolic and inflammatory pathways are increasingly studied, the specific biological functions of their esterified form, this compound, are less well-characterized. Accurate quantification of this molecule in plasma is crucial for understanding its physiological and pathological significance. This guide compares two powerful analytical techniques, LC-MS/MS and GC-MS, for the validated measurement of this compound in a plasma matrix.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including sensitivity, specificity, throughput, and the specific research question. Below is a summary of expected performance characteristics for the quantification of this compound using LC-MS/MS and GC-MS.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Specificity | High (based on precursor/product ion transitions) | High (based on retention time and fragmentation pattern) |
| Throughput | High | Moderate |
| Sample Derivatization | Not required | Required (transesterification) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and accuracy of analytical results.
Table 2: Detailed Experimental Protocols
| Step | LC-MS/MS Method | GC-MS Method |
| Sample Preparation | Liquid-Liquid Extraction: 1. To 100 µL of plasma, add an internal standard (e.g., d5-palmitoleyl oleate). 2. Add 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol. 3. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes. 4. Transfer the upper organic layer to a new tube. 5. Dry the extract under a gentle stream of nitrogen. 6. Reconstitute the residue in 100 µL of the initial mobile phase. | Transesterification and Extraction: 1. To 100 µL of plasma, add an internal standard (e.g., heptadecanoyl oleate). 2. Add 1 mL of 2% H₂SO₄ in methanol. 3. Heat at 80°C for 1 hour to convert wax esters to fatty acid methyl esters (FAMEs) and fatty alcohols. 4. After cooling, add 500 µL of hexane and vortex. 5. Centrifuge at 1500 x g for 5 minutes. 6. Transfer the upper hexane layer containing FAMEs and fatty alcohols for analysis. |
| Chromatographic Separation | Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid. Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions. Flow Rate: 0.3 mL/min. | Column: High-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm). Carrier Gas: Helium at a constant flow of 1 mL/min. Oven Program: Start at 150°C, ramp to 320°C at 10°C/min, and hold for 10 minutes. Injector Temperature: 300°C. |
| Mass Spectrometry Detection | Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Scan Type: Multiple Reaction Monitoring (MRM). Precursor Ion: [M+NH₄]⁺ or [M+Na]⁺ adduct of this compound. Product Ions: Specific fragment ions of the precursor. | Ionization Mode: Electron Ionization (EI). Scan Type: Selected Ion Monitoring (SIM) or full scan. Monitored Ions: Characteristic fragment ions of the palmitoleate and oleate methyl esters and the palmitoleyl alcohol. |
Visualizations
Biological Signaling Pathway
While the direct signaling pathways of this compound are not well-defined, its constituent fatty acids, palmitoleate and oleate, are known to influence key cellular processes related to inflammation and insulin signaling. The following diagram illustrates the opposing effects of palmitate (a saturated fatty acid often studied in comparison) and oleate/palmitoleate on these pathways.
Caption: Opposing effects of saturated and unsaturated fatty acids.
Experimental Workflow
The following diagram outlines the key steps in the LC-MS/MS-based quantification of this compound in plasma.
Caption: Workflow for this compound quantification.
This guide provides a framework for the validation of an analytical method for this compound in plasma. Researchers should perform in-house validation to establish the specific performance characteristics of their chosen method. The provided protocols and comparative data serve as a valuable resource for initiating method development and validation in this area of lipidomics research.
Cross-Validation of Palmitoleyl Oleate Measurements Across Different Analytical Platforms
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of palmitoleyl oleate, a wax ester with significant biological and pharmaceutical interest, is paramount for robust research and development. This guide provides an objective comparison of the two most prominent analytical platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the optimal platform for their specific analytical needs and in understanding the cross-validation landscape for this particular lipid.
Performance Comparison of Analytical Platforms
The choice between GC-MS and LC-MS for the analysis of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired structural information. The following table summarizes key performance parameters for both methods, based on published data for similar long-chain wax esters.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection by mass-to-charge ratio.[1][2] |
| Analytes | Suitable for volatile and thermally stable wax esters. High-temperature methods can analyze intact wax esters up to approximately C54.[1] | Accommodates a broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[1] |
| Sample Preparation | Often necessitates derivatization to enhance volatility, although direct high-temperature analysis is feasible. | Typically requires minimal sample preparation, mainly dissolution in an appropriate organic solvent. |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ). | Offers good sensitivity, which can be comparable to or, in some cases, lower than MS for certain compounds. |
| Linearity | Exhibits a wide linear dynamic range. | Demonstrates good linearity over a substantial concentration range. |
| Accuracy | High, especially with the use of appropriate internal standards. | Good, with proper calibration and validation procedures. |
| Precision | High, with low relative standard deviation (RSD). | Good, with RSD values typically below 15%. |
| Limitations | Potential for thermal degradation of unsaturated or high molecular weight wax esters. Limited to volatile compounds. | The response can be influenced by analyte properties and the composition of the mobile phase. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline typical methodologies for the analysis of this compound using GC-MS and LC-MS.
Lipid Extraction from Biological Samples
A common and effective method for lipid extraction is the Folch procedure, which has been shown to yield good recovery rates, minimal matrix effects, and high precision.
-
Homogenization: Homogenize the tissue or fluid sample in a chloroform:methanol (2:1, v/v) solution.
-
Phase Separation: Add water or a saline solution to induce phase separation.
-
Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for the subsequent chromatographic analysis.
GC-MS Protocol for Intact this compound
This protocol is designed for the direct analysis of intact wax esters, avoiding derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS detector).
-
Column: A high-temperature capillary column such as a DB-5HT (30 m x 0.25 mm i.d., 0.10 µm film thickness).
-
Injector and Detector Temperatures: Injector set to 350°C and detector to 370°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 360°C.
-
Hold at 360°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Mass Spectrometry: Operated in electron ionization (EI) mode, with a scan range of m/z 50-800.
LC-MS Protocol for this compound
This protocol is suitable for the direct quantification of this compound in various sample matrices.
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water and methanol/acetonitrile containing an ion-pairing agent like tributylamine.
-
Flow Rate: 200 µL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operated in negative electrospray ionization (ESI) mode. Data is acquired in full scan mode to detect the molecular ion of this compound.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for proper method execution and troubleshooting. The following diagram illustrates the key stages in the cross-validation of analytical methods for this compound.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
Both GC-MS and LC-MS are robust and reliable techniques for the quantitative analysis of this compound. GC-MS, particularly with high-temperature methods, offers excellent sensitivity and detailed structural information. Conversely, LC-MS provides a more versatile approach, capable of analyzing a wider range of lipids, including those that are thermally unstable, often with simpler sample preparation. The ultimate choice of platform will depend on the specific research question, sample type, and available instrumentation. For the highest level of confidence in quantitative data, cross-validation of results between these two platforms is highly recommended. This ensures that the measurements are not only precise and accurate but also comparable across different studies and laboratories.
References
Safety Operating Guide
Navigating the Disposal of Palmitoleyl Oleate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Palmitoleyl oleate, an unsaturated ester. Understanding and implementing these procedures will help your organization maintain a strong safety culture and build trust in your operational excellence.
Chemical and Physical Properties
| Property | Information |
| Chemical Formula | C34H66O2 |
| Molecular Weight | 506.89 g/mol |
| Appearance | Not specified, likely an oily liquid or waxy solid based on similar esters. |
| Hazard Classification | Not classified as hazardous according to 1272/2008 (for Oleyl palmitate).[1] |
| Primary Hazards | Not classified as acutely toxic or harmful to health.[1] |
| Incompatibilities | Strong oxidizing agents, strong bases.[2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any chemical waste, is governed by a combination of federal and state regulations.[3] The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). The generator of the waste is responsible for determining if it is hazardous.
Step 1: Hazardous Waste Determination
Before disposal, you must determine if your this compound waste is hazardous.
-
Review Regulations: Familiarize yourself with the hazardous waste regulations outlined in Title 40 of the Code of Federal Regulations (CFR) Section 261.3.
-
Assess Contamination: The primary consideration is whether the this compound has been mixed with or contaminated by any listed hazardous wastes or exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).
-
Consult Safety Data Sheets (SDS): Review the SDS for all chemicals that have come into contact with the this compound.
Step 2: Non-Hazardous Waste Disposal
If the this compound waste is determined to be non-hazardous, follow these general guidelines:
-
Segregation: Do not mix non-hazardous this compound waste with hazardous waste streams.
-
Labeling: Clearly label the waste container as "Non-Hazardous this compound Waste."
-
Containerization: Use a chemically compatible, sealed container to prevent leaks or spills.
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve collection by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Step 3: Hazardous Waste Disposal
If the this compound waste is determined to be hazardous, you must adhere to the strict regulations for hazardous waste management:
-
Containerization and Labeling: Use a designated, properly sealed, and labeled hazardous waste container. The label must include the words "Hazardous Waste," the composition of the waste, and the date of accumulation.
-
Accumulation: Store the waste in a designated satellite accumulation area or a central accumulation area, following all applicable time and quantity limits.
-
Manifest System: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.
-
Licensed Disposal Facility: The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).
Personal Protective Equipment (PPE)
When handling this compound waste, always wear appropriate personal protective equipment:
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and demonstrating a commitment to environmental stewardship. Always consult your institution's EHS department for specific guidance and clarification on your local and state regulations.
References
Essential Safety and Operational Guidance for Handling Palmitoleyl Oleate
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Palmitoleyl Oleate. The following procedural guidance outlines operational and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment should be performed to identify any specific precautions needed for the compounding personnel's safety[2][3]. The following table summarizes the recommended PPE for handling this compound under standard laboratory conditions.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or safety goggles[4]. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Disposable nitrile gloves[4]. | Provides a barrier against skin contact. |
| Body Protection | A clean laboratory coat or a disposable gown. | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. | Use a NIOSH-approved respirator if aerosols are generated or if working in a poorly ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will ensure the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Handle the substance in a well-ventilated area. A fume hood may be used as a precautionary measure, especially if heating the substance or creating aerosols.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
-
In Case of a Spill :
-
For a small spill, absorb the material with an inert absorbent material such as sand, silica gel, or universal binder.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area with soap and water.
-
Disposal Plan
As this compound is considered a non-hazardous substance, standard disposal procedures for non-hazardous laboratory waste can be followed. However, it is crucial to adhere to local, state, and federal regulations regarding waste disposal.
Disposal of Unused Product and Contaminated Materials
-
Segregation : Do not mix non-hazardous waste with hazardous waste. Combining them will require the entire mixture to be treated as hazardous, increasing disposal costs.
-
Solid Waste :
-
Uncontaminated this compound and materials contaminated with it (e.g., gloves, absorbent pads) can typically be disposed of in the regular trash.
-
Place solid waste in a sealed, clearly labeled container before placing it in the dumpster.
-
-
Liquid Waste :
-
While some non-hazardous liquid waste may be suitable for drain disposal, it is generally not recommended for waxy esters due to their insolubility in water, which can cause plumbing issues.
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous liquid waste.
-
-
Empty Containers :
-
Containers that held this compound should be "RCRA Empty," meaning no freestanding liquid remains.
-
Deface or remove the original label to indicate the container is empty and no longer contains the chemical. The empty container can then typically be disposed of in the regular trash.
-
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
